molecular formula C13H16N4 B1676585 Mifentidine CAS No. 83184-43-4

Mifentidine

Cat. No.: B1676585
CAS No.: 83184-43-4
M. Wt: 228.29 g/mol
InChI Key: GOZUADYOHPCXLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mifentidine (CAS 83184-43-4, synonyms include DA 4577) is a small molecule belonging to a structurally novel class of histamine H2-receptor antagonists . It is characterized by its high potency and long-lasting antisecretory properties. In vitro studies have demonstrated its strong affinity for H2-receptors, with affinity estimates (K B ) in the range of 20–50 nM on cardiac and gastric mucosal tissues . As a competitive antagonist, it potently inhibits gastric acid secretion stimulated by various agents, including histamine, pentagastrin, and sham feeding . Clinical trials in duodenal ulcer patients have shown that a single oral dose of 10 mg or 20 mg of this compound can significantly suppress both basal acid output (by 77-98%) and meal-stimulated acid secretion (by 45-90%) . A distinct feature of this compound is its unusual pharmacokinetic profile; it exhibits a longer terminal plasma half-life (ranging from approximately 8.6 to 12.0 hours) compared to other H2-receptor antagonists available at the time of its development, suggesting potential for once-daily dosing . About 20% of the parent drug is excreted unchanged in urine, with renal clearance indicating a component of active tubular secretion . Although clinical development for the treatment of peptic ulcers was discontinued after Phase 2 trials , this compound remains a valuable compound for research use only (RUO). It is an essential tool for pharmacological studies investigating the regulation of gastric acid secretion and the physiological role of histamine H2-receptors. This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

83184-43-4

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

IUPAC Name

N-[4-(1H-imidazol-5-yl)phenyl]-N'-propan-2-ylmethanimidamide

InChI

InChI=1S/C13H16N4/c1-10(2)15-9-16-12-5-3-11(4-6-12)13-7-14-8-17-13/h3-10H,1-2H3,(H,14,17)(H,15,16)

InChI Key

GOZUADYOHPCXLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N=CNC1=CC=C(C=C1)C2=CN=CN2

Appearance

Solid powder

Other CAS No.

83184-43-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4(5)-(4-isopropylaminomethyleneiminophenyl)imidazole
DA 4577
DA-4577
mifentidine

Origin of Product

United States

Foundational & Exploratory

The Pharmacological Profile of Mifentidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides an in-depth technical overview of the pharmacological properties of Mifentidine, a potent and selective histamine H2 receptor antagonist. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes key data on its mechanism of action, potency, selectivity, and pharmacokinetic profile.

Introduction

This compound (DA 4577) is a novel H2 receptor antagonist belonging to the imidazolylphenyl-formamidine class of compounds.[1] It is characterized by a semi-rigid chemical structure and functions as a specific and competitive antagonist to histamine at H2 receptors.[1] Its primary pharmacological action is the inhibition of gastric acid secretion, making it a significant compound in the study and treatment of acid-related gastrointestinal disorders.[2][3] This guide details the preclinical and clinical data that define its pharmacological profile.

Mechanism of Action

This compound exerts its effects by selectively binding to histamine H2 receptors, preventing the binding of endogenous histamine.[3] In the parietal cells of the stomach, H2 receptors are coupled to a Gs protein. Histamine binding normally activates this G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[4][5] Elevated cAMP levels activate protein kinase A (PKA), leading to the phosphorylation of proteins that ultimately drive the H+/K+ ATPase (proton pump) to secrete hydrochloric acid into the gastric lumen.[6] By competitively blocking the H2 receptor, this compound interrupts this signaling cascade, thereby reducing gastric acid production.[1][6]

H2_Signaling_Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R Binds & Activates This compound This compound (Antagonist) This compound->H2R Binds & Blocks Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion Results in

Figure 1. H2 Receptor Signaling Pathway and this compound's Point of Inhibition.

Quantitative Pharmacology Data

The potency and efficacy of this compound have been quantified across a range of in vitro and in vivo models. The data are summarized in the tables below.

In Vitro Affinity and Potency

This compound demonstrates high affinity for the H2 receptor in isolated tissue preparations. Its competitive antagonism is confirmed by its pA2 values, and its functional potency is shown by its EC50 in antagonizing histamine-induced effects.

ParameterTissue/ModelValueReference
Affinity (KB) Cardiac & Gastric Mucosal H2 Receptors20-50 nM[2]
Potency (pA2) Isolated Guinea Pig Atria (Chronotropic Effects)7.66[1]
Potency (pA2) Isolated Guinea Pig Ventricles (Inotropic Effects)7.74[1]
Efficacy (EC50) Isolated Mouse Stomach (vs. Histamine)3.28 µmol/L[1]
In Vivo Anti-secretory Potency

In vivo studies across multiple species confirm this compound's potent inhibitory effect on gastric acid secretion stimulated by various secretagogues.

SpeciesModelStimulantRoutePotency (ED50)Reference
RatAnesthetized, Lumen PerfusedHistaminei.v.0.1 µmol/kg[1]
RatAnesthetized, Lumen PerfusedPentagastrini.v.0.2 µmol/kg[1]
RatPylorus Ligated-i.v.1.35 µmol/kg[1]
DogGastric FistulaPentagastrini.v.96 nmol/kg[1]
DogHeidenhain PouchHistaminei.v.119.7 nmol/kg[1]
DogHeidenhain PouchHistaminep.o.323.8 nmol/kg[1]
Human Pharmacokinetics

Pharmacokinetic studies in healthy male volunteers have characterized the absorption and exposure profile of this compound following oral administration.

ParameterDoses StudiedKey FindingReference
Dose Proportionality 2.5, 5, 10, and 20 mg (oral)The area under the plasma concentration-time curve (AUC) is linearly related to the dose.[7]

Selectivity Profile

This compound is a specific H2 antagonist. Studies show it does not antagonize the acid-promoting activities of bethanechol or dibutyryl-cAMP, indicating its action is upstream of the final steps in the acid secretion pathway and specific to the H2 receptor.[1] This selectivity ensures that it does not interfere with other signaling pathways that regulate parietal cell function.

Experimental Protocols

The characterization of this compound involved standard pharmacological assays. The general methodologies are outlined below.

In Vitro Receptor Affinity and Functional Assays
  • Isolated Tissue Preparations (e.g., Guinea Pig Atria):

    • Tissue Dissection: Guinea pig atria are dissected and suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Transducer Attachment: The tissue is connected to an isometric force transducer to record contractile responses (chronotropic effects).

    • Agonist Response: A cumulative concentration-response curve to histamine is established.

    • Antagonist Incubation: Tissues are incubated with varying concentrations of this compound for a predetermined period.

    • Potency Determination: The histamine concentration-response curve is re-established in the presence of this compound. The rightward shift of the curve is used to calculate the pA2 value, a measure of competitive antagonist potency.

  • Adenylyl Cyclase Activity Assay:

    • Membrane Preparation: Gastric mucosal membranes rich in H2 receptors are prepared from animal models (e.g., canine parietal cells).[4]

    • Assay Reaction: Membranes are incubated with ATP (the substrate), GTP (for G-protein activation), a phosphodiesterase inhibitor (to prevent cAMP breakdown), and the test compounds (histamine with or without this compound).

    • cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is quantified using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: The ability of this compound to inhibit histamine-stimulated adenylyl cyclase activity is determined, and an IC50 value can be calculated.

In Vivo Gastric Acid Secretion Studies
  • Heidenhain Pouch Dog Model:

    • Surgical Preparation: A portion of the fundus of the dog's stomach is surgically isolated to form a pouch, with its vagal nerve supply severed but blood supply intact. This pouch drains to the exterior via a cannula.[8]

    • Stimulation: A continuous intravenous infusion of a secretagogue like histamine or pentagastrin is administered to induce a steady state of acid secretion.[1][8]

    • Sample Collection: Gastric juice is collected from the pouch at regular intervals.

    • Drug Administration: this compound is administered intravenously or orally.

    • Analysis: The volume of gastric juice is measured, and its acid concentration is determined by titration with a standard base (e.g., NaOH) to a pH endpoint. The total acid output is calculated.

    • Efficacy Calculation: The percentage inhibition of acid secretion following this compound administration is calculated to determine the ED50.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Clinical Evaluation Binding Receptor Binding Assays (Determine Ki / KB) Functional Isolated Tissue Assays (Determine pA2) Binding->Functional Potency Confirmation Cellular Cell-Based Assays (e.g., Adenylyl Cyclase) Functional->Cellular Mechanism Confirmation RatModel Rat Gastric Secretion Models (Perfused Stomach, Pylorus Ligation) Cellular->RatModel Preclinical Efficacy DogModel Dog Gastric Secretion Models (Heidenhain Pouch) RatModel->DogModel Large Animal Efficacy PK Phase I: Pharmacokinetics in Humans (Determine AUC, Dose Linearity) DogModel->PK Human Trials

Figure 2. General Experimental Workflow for H2 Antagonist Characterization.

Conclusion

This compound is a well-characterized H2 receptor antagonist with high potency and specificity. Its pharmacological profile, established through extensive in vitro and in vivo testing, demonstrates robust, competitive antagonism at the H2 receptor, leading to effective inhibition of gastric acid secretion. The compound exhibits favorable pharmacokinetics, including a linear dose-response relationship. These features underscore its importance as a tool for research in gastric physiology and as a representative of the imidazolylphenyl-formamidine class of H2 antagonists.

References

The Structure-Activity Relationship of Mifentidine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Novel Histamine H2 Receptor Antagonist

Mifentidine, a potent and selective H2-receptor antagonist, represents a significant advancement in the class of imidazolylphenyl-formamidines. Its semi-rigid structural conformation confers a high affinity for the histamine H2 receptor, leading to effective inhibition of gastric acid secretion. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its analogues, offering valuable insights for researchers, scientists, and drug development professionals.

Core Structure and Pharmacological Activity

This compound's chemical name is N1-[(4-Imidazolyl)-phenyl]-N2-isopropylformamidine. Its structure is characterized by a para-substituted imidazolylphenyl ring linked to an N-isopropylformamidine group. This arrangement is crucial for its potent H2-antagonist activity. Structure-activity relationship studies have revealed that both the nature and position of the substituents on the phenyl ring and the formamidine group significantly influence the compound's pharmacological profile.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data from various in vitro and in vivo studies, comparing the activity of this compound and its analogues.

Table 1: In Vitro H2-Receptor Antagonist Activity of this compound Analogues

CompoundR (Substituent on Formamidine)pA2 (Guinea Pig Atria)Relative Potency (Cimetidine = 1)
This compound (DA 4577) Isopropyl7.66[1]~20-50
Analogue 1Methyl--
Analogue 2Ethyl--
Analogue 3Propyl--
Analogue 4Butyl--
Analogue 5H-Less Active

Note: Specific pA2 values for all analogues are not publicly available in the reviewed literature, but the general trend indicates that increasing the alkyl chain length up to isopropyl enhances activity. Further increases in size can lead to a decrease in activity.

Table 2: In Vivo Antisecretory Effects of this compound

Experimental ModelStimulantRoute of AdministrationED50
Isolated Mouse StomachHistamine-3.28 µmol/L (EC50)[1]
Anesthetized Rat (Lumen Perfused Stomach)Histaminei.v.0.1 µmol/kg[1]
Anesthetized Rat (Lumen Perfused Stomach)Pentagastrini.v.0.2 µmol/kg[1]
Pylorus Ligated Rat-i.v.1.35 µmol/kg[1]
Gastric Fistula DogPentagastrini.v.96 nmol/kg[1]
Heidenhain Pouch DogHistaminei.v.119.7 nmol/kg[1]
Heidenhain Pouch DogHistamineOral323.8 nmol/kg[1]

Table 3: Affinity Estimates of this compound

PreparationParameterValue
Cardiac Mucosal Histamine (H2) ReceptorsKB20-50 nM[2]
Gastric Mucosal Histamine (H2) ReceptorsKB20-50 nM[2]

Key Structure-Activity Relationship Insights

  • Substitution on the Phenyl Ring: The position of the imidazole group on the phenyl ring is critical. Para-substituted derivatives, like this compound, exhibit the highest H2-antagonist activity within the (imidazolylphenyl)formamidine class. In contrast, meta-substituted derivatives are more active in the related (imidazolylphenyl)guanidine and imidazolylbenzamidine series.

  • Substituent on the Formamidine Group: The size and nature of the substituent on the N2-nitrogen of the formamidine moiety play a crucial role in determining potency. An increase in the size of the alkyl substituent from hydrogen to isopropyl leads to a significant enhancement in H2-antagonist affinity. This suggests a specific hydrophobic pocket in the receptor binding site that accommodates this group.

  • The Formamidine Moiety: The formamidine group itself is a key structural feature for high-potency H2-antagonist activity, requiring specific steric and electronic properties for optimal receptor interaction.

Experimental Protocols

Synthesis of (Imidazolylphenyl)formamidines

A general synthetic route to N-substituted (imidazolylphenyl)formamidines involves the following steps:

  • Nitration of Phenylacetic Acid: Phenylacetic acid is nitrated to yield p-nitrophenylacetic acid.

  • Esterification: The resulting acid is esterified, typically with ethanol, to produce ethyl p-nitrophenylacetate.

  • Imidazole Ring Formation: The ester is then treated with formamide and phosphorus oxychloride to construct the imidazole ring, yielding 4-(p-nitrophenyl)imidazole.

  • Reduction of the Nitro Group: The nitro group is reduced to an amino group, for example, by catalytic hydrogenation, to give 4-(p-aminophenyl)imidazole.

  • Formamidine Synthesis: The amino group is reacted with a suitable N-substituted formamide derivative (e.g., N,N-dimethylformamide dimethyl acetal followed by reaction with an amine like isopropylamine) to afford the final N-substituted (imidazolylphenyl)formamidine.

In Vitro H2-Receptor Antagonist Activity Assay (Isolated Guinea Pig Atria)
  • Preparation: Guinea pigs are euthanized, and the hearts are rapidly excised. The spontaneously beating right atria are dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 32°C and gassed with 95% O2 and 5% CO2.

  • Recording: The atrial rate is recorded isometrically via a force-displacement transducer connected to a polygraph.

  • Cumulative Concentration-Response Curves: Cumulative concentration-response curves to histamine are obtained in the absence and presence of increasing concentrations of the antagonist (this compound or its analogues).

  • Data Analysis: The antagonist's potency is determined by calculating the pA2 value from the Schild plot, which quantifies the dose-dependent shift in the histamine concentration-response curve caused by the antagonist. A higher pA2 value indicates greater antagonist potency.

Radioligand Binding Assay for Histamine H2 Receptor
  • Membrane Preparation: Cell membranes expressing the histamine H2 receptor are prepared from a suitable cell line (e.g., HEK293 cells transfected with the H2 receptor gene) or tissue homogenates.

  • Incubation: The membranes are incubated with a radiolabeled H2 receptor antagonist (e.g., [3H]-tiotidine) and varying concentrations of the test compound (this compound or its analogues) in a suitable buffer.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the H2 receptor and a typical experimental workflow for SAR studies.

H2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R H2 Receptor Histamine->H2R Activates This compound This compound This compound->H2R Blocks Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., ↓ Gastric Acid Secretion) PKA->CellularResponse Leads to

Caption: this compound blocks the H2 receptor signaling pathway.

SAR_Workflow Start Lead Compound (this compound) Synthesis Synthesis of Analogues (Varying R group, etc.) Start->Synthesis InVitro In Vitro Screening (H2 Receptor Binding Assay, pA2) Synthesis->InVitro InVivo In Vivo Testing (Gastric Acid Secretion Models) InVitro->InVivo Active Compounds SAR_Analysis SAR Analysis (Identify Key Structural Features) InVivo->SAR_Analysis Optimization Lead Optimization (Design New Analogues) SAR_Analysis->Optimization End Candidate Drug SAR_Analysis->End Optimal Candidate Optimization->Synthesis

References

In Vitro Characterization of Mifentidine Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifentidine is a potent and selective histamine H2 receptor antagonist, belonging to the imidazolylphenyl-formamidine class of compounds.[1][2] Its in vitro characterization is a critical step in understanding its therapeutic potential and safety profile. This technical guide provides a comprehensive overview of the methodologies used to characterize the binding affinity of this compound, presents available quantitative data, and describes the associated signaling pathways.

Quantitative Binding Data

The binding affinity of this compound for the histamine H2 receptor has been determined through various in vitro assays. The following table summarizes the key quantitative data available.

ParameterValueSpecies/TissueAssay TypeReference
pA2 7.66Guinea Pig AtriaFunctional Antagonism[1]
pA2 7.74Guinea Pig VentriclesFunctional Antagonism[1]
KB 20-50 nMGuinea Pig Cardiac & Gastric MucosaIn Vitro Studies[3]
EC50 3.28 µmol/LIsolated Mouse StomachFunctional Antagonism (Histamine-stimulated acid secretion)[1]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. KB is the equilibrium dissociation constant of an antagonist, representing the concentration at which 50% of the receptors are occupied. EC50 is the concentration of a drug that gives half-maximal response.

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the interpretation and replication of binding affinity data. Below are detailed methodologies for key experiments relevant to the in vitro characterization of this compound.

Histamine H2 Receptor Radioligand Binding Assay

This protocol is adapted from established methods for H2 receptor binding assays and is suitable for determining the binding affinity of unlabeled compounds like this compound through competition with a radiolabeled ligand, such as [3H]-tiotidine.[4]

Objective: To determine the inhibition constant (Ki) of this compound for the histamine H2 receptor.

Materials:

  • Receptor Source: Guinea pig cerebral cortex membranes or a cell line stably expressing the human histamine H2 receptor.

  • Radioligand: [3H]-tiotidine.

  • Test Compound: this compound.

  • Non-specific Binding Control: High concentration of a known H2 antagonist (e.g., 10 µM Tiotidine or Ranitidine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a final protein concentration of 0.2-0.5 mg/mL.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of various concentrations of this compound.

    • 50 µL of [3H]-tiotidine at a concentration near its Kd.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., Guinea Pig Cortex) Homogenization Homogenization in Assay Buffer Receptor_Source->Homogenization Centrifugation Centrifugation & Washing Homogenization->Centrifugation Membrane_Suspension Membrane Suspension Centrifugation->Membrane_Suspension Assay_Plate 96-well Plate Setup Membrane_Suspension->Assay_Plate Incubation Incubation (25°C, 60 min) Assay_Plate->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Calculation Calculate Specific Binding Scintillation_Counting->Data_Calculation IC50_Determination Determine IC50 Data_Calculation->IC50_Determination Ki_Calculation Calculate Ki (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Caption: Workflow for determining this compound's Ki value.

Signaling Pathway

This compound, as a histamine H2 receptor antagonist, blocks the signaling pathway initiated by the binding of histamine to its receptor. The H2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit.

Histamine H2 Receptor Signaling Pathway

G Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds to Gs_Protein Gs Protein (α, β, γ) H2_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase α-subunit activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates targets leading to This compound This compound This compound->H2_Receptor Blocks

Caption: Histamine H2 receptor signaling pathway and the antagonistic action of this compound.

Pathway Description:

  • Histamine Binding: Histamine, the endogenous agonist, binds to the extracellular domain of the histamine H2 receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.

  • Adenylyl Cyclase Activation: The activated Gαs subunit binds to and activates adenylyl cyclase, an enzyme embedded in the cell membrane.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

  • Protein Kinase A Activation: cAMP binds to and activates Protein Kinase A (PKA).

  • Cellular Response: PKA then phosphorylates various downstream effector proteins, leading to a cellular response. In parietal cells of the stomach, this cascade results in the stimulation of gastric acid secretion.[5][6][7]

This compound, by competitively binding to the H2 receptor, prevents histamine from initiating this signaling cascade, thereby inhibiting downstream effects such as gastric acid secretion.

Off-Target Binding Profile

A comprehensive in vitro characterization of a drug candidate includes an assessment of its selectivity, or its potential to bind to other receptors, often referred to as off-target binding. At present, there is a lack of publicly available data specifically detailing a broad off-target binding screen for this compound against a panel of other GPCRs, ion channels, and transporters.

While this compound is described as a "potent and selective H2 antagonist,"[1][2] quantitative data on its affinity for other histamine receptor subtypes (H1, H3, H4) and other major classes of aminergic receptors (e.g., adrenergic, dopaminergic, serotonergic) would be necessary for a complete selectivity profile.

Logical Relationship for Assessing Off-Target Binding

G This compound This compound Binding_Assay High-Throughput Binding Assays This compound->Binding_Assay Primary_Target Primary Target (Histamine H2 Receptor) Primary_Target->Binding_Assay Off_Target_Panel Off-Target Panel (Other GPCRs, Ion Channels, etc.) Off_Target_Panel->Binding_Assay Affinity_Determination Determine Binding Affinity (Ki or % Inhibition) Binding_Assay->Affinity_Determination Selectivity_Profile Generate Selectivity Profile Affinity_Determination->Selectivity_Profile

Caption: Process for determining the off-target binding profile.

Conclusion

This compound is a well-characterized potent and selective histamine H2 receptor antagonist based on functional in vitro assays. The provided methodologies offer a framework for further detailed investigation of its binding characteristics. A comprehensive off-target binding screen would be a valuable addition to its in vitro profile, providing a more complete understanding of its selectivity and potential for off-target effects. This technical guide serves as a foundational resource for researchers and drug development professionals working with this compound and other H2 receptor antagonists.

References

Mifentidine's effect on histamine-stimulated gastric acid secretion

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Mifentidine's Effect on Histamine-Stimulated Gastric Acid Secretion

Introduction

This compound (DA 4577) is a potent and selective histamine H2-receptor antagonist, belonging to a distinct chemical class of imidazolylphenyl-formamidines.[1] It is characterized by a semi-rigid structural conformation and has demonstrated significant efficacy in inhibiting gastric acid secretion.[1] This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantitative effects on histamine-stimulated gastric acid secretion across various experimental models, and detailed protocols of the key studies conducted.

Mechanism of Action: H2-Receptor Antagonism

The secretion of gastric acid by parietal cells is a complex process regulated by multiple stimulants, including histamine, gastrin, and acetylcholine. Histamine, released from enterochromaffin-like (ECL) cells, plays a crucial role by binding to H2 receptors on the basolateral membrane of parietal cells.[2][3] This binding activates a Gs protein-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates proteins involved in the translocation and activation of the H+/K+-ATPase pump (the proton pump), the final step in acid secretion.[2][4]

This compound functions as a competitive antagonist at the H2 receptor.[1][5] By binding to the H2 receptor, it prevents histamine from binding and initiating the downstream signaling cascade, thereby effectively reducing the stimulation of the proton pump and suppressing gastric acid secretion.[1][2] Studies have shown that this compound specifically antagonizes histamine-mediated responses and does not inhibit acid secretion stimulated by agents that bypass the H2 receptor, such as dibutyryl-cAMP (db-cAMP).[1]

Histamine_Signaling_Pathway cluster_Parietal_Cell Parietal Cell Membrane H2R H2 Receptor AC Adenylyl Cyclase H2R->AC Activates (via Gs) ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump_inactive H+/K+ ATPase (Inactive) PKA->ProtonPump_inactive Phosphorylates ProtonPump_active H+/K+ ATPase (Active) ProtonPump_inactive->ProtonPump_active Activates H_ion H+ (Acid) ProtonPump_active->H_ion Secretes Histamine Histamine Histamine->H2R Binds This compound This compound This compound->H2R Blocks (Competitive Antagonist)

This compound's blockade of the histamine H2 receptor signaling pathway.

Quantitative Data on Efficacy

This compound's potent antisecretory effects have been quantified in a variety of in vitro and in vivo models. The data consistently demonstrates its superiority over earlier H2-receptor antagonists like cimetidine and ranitidine.

Table 1: In Vitro and Animal Model Efficacy Data
Model/SpeciesStimulantParameterValueReference
Isolated Guinea Pig AtriaHistaminepA27.66[1]
Isolated Mouse StomachHistamineEC503.28 µmol/L[1]
Anesthetized Rat (Lumen Perfused)HistamineED500.1 µmol/kg (i.v.)[1]
Anesthetized Rat (Lumen Perfused)PentagastrinED500.2 µmol/kg (i.v.)[1]
Pylorus Ligated Rat-ED501.35 µmol/kg (i.v.)[1]
Shay Rat-ED502.3 mg/kg[6]
Conscious Dog (Heidenhain Pouch)HistamineED50119.7 nmol/kg (i.v.)[1]
Conscious Dog (Heidenhain Pouch)HistamineED50323.8 nmol/kg (p.o.)[1]
Gastric Fistula DogPentagastrinED5096 nmol/kg (i.v.)[1]
Conscious DogDimapritPotency vs. Cimetidine24-fold greater[5]
Human Atrium (in vitro)HistaminepA28.60[7]
Human Atrium (in vitro)HistaminePotency vs. Ranitidine10-fold greater[7]
Human Atrium (in vitro)HistaminePotency vs. Cimetidine100-fold greater[7]
Table 2: Human Clinical Trial Efficacy Data
Subject GroupStimulantThis compound DoseInhibition of Acid OutputReference
Healthy SubjectsUnstimulated10 mg (p.o.)45% vs. placebo[8]
Healthy SubjectsPentagastrin10 mg (p.o.)39% vs. placebo[8]
Duodenal Ulcer PatientsBasal10 mg (p.o.)78%[9]
Duodenal Ulcer PatientsBasal20 mg (p.o.)98%[9]
Duodenal Ulcer PatientsPeptone Meal10 mg (p.o.)45%[9]
Duodenal Ulcer PatientsPeptone Meal20 mg (p.o.)90%[9]
Duodenal Ulcer PatientsBasal10 mg (p.o.)77% vs. placebo[10]
Duodenal Ulcer PatientsSham Feeding10 mg (p.o.)71% vs. placebo[10]
Duodenal Ulcer PatientsPentagastrin10 mg (p.o.)30% vs. placebo[10]

Experimental Protocols

The evaluation of this compound's effect on gastric acid secretion has involved a range of established experimental models, from isolated tissues to human clinical trials.

General Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study assessing the impact of an H2-receptor antagonist on stimulated gastric acid secretion.

Experimental_Workflow cluster_prep cluster_exp cluster_analysis A Subject Selection (e.g., Healthy Volunteers, Duodenal Ulcer Patients, Animal Models) B Baseline Measurement (Collection of unstimulated basal gastric secretions) A->B C Drug Administration (Oral or i.v. This compound or Placebo) B->C D Stimulation (Infusion of Histamine, Pentagastrin, Dimaprit, or administration of a meal) C->D E Sample Collection (Continuous or periodic aspiration of gastric juice) D->E F Biochemical Analysis (Measurement of gastric volume, pH, and acid concentration) E->F G Data Analysis (Calculation of Acid Output, % Inhibition, ED50) F->G

Generalized workflow for clinical and preclinical gastric secretion studies.
Key Methodologies

  • Isolated Mouse Stomach: In this in vitro model, the whole stomach is isolated and perfused. This compound's ability to antagonize the acid-promoting activity of histamine is measured directly, while excluding systemic effects. The protocol allows for the assessment of direct effects on the gastric mucosa and can differentiate between receptor-mediated and post-receptor mechanisms by using stimulants like db-cAMP.[1]

  • Lumen Perfused Stomach in Anesthetized Rat: This in vivo model involves continuous perfusion of the stomach lumen in an anesthetized rat. Gastric acid secretion is stimulated by intravenous infusion of agents like histamine or pentagastrin. The effect of intravenously administered this compound is determined by measuring the reduction in acid output in the perfusate. This method provides valuable ED50 data for intravenous drug efficacy.[1]

  • Conscious Dog Models (Gastric Fistula / Heidenhain Pouch): These models in conscious animals are crucial for studying the pharmacology of antisecretory drugs without the influence of anesthesia. Dogs are surgically fitted with a gastric fistula or a Heidenhain pouch (a vagally denervated portion of the stomach). Acid secretion is stimulated by histamine or other secretagogues, and the effects of both intravenous and oral this compound are quantified. These studies provide key information on oral bioavailability and duration of action.[1][5]

  • Human Clinical Trials: Studies in healthy volunteers and duodenal ulcer patients are conducted under double-blind, randomized, placebo-controlled, cross-over designs.[8][9][10]

    • Stimulation: Gastric acid secretion is stimulated using various methods to mimic physiological conditions, including intravenous infusion of pentagastrin[8][10], a standardized peptone meal[9], or sham feeding (which stimulates acid secretion via vagal pathways).[10]

    • Procedure: After administration of a single oral dose of this compound or placebo, gastric juice is collected through a nasogastric tube for several hours.[8][9][10]

    • Measurements: The collected gastric juice is analyzed for volume, pH, and total acid output to determine the percentage of inhibition compared to placebo.[8][9]

Conclusion

This compound is a highly potent H2-receptor antagonist that effectively inhibits basal and stimulated gastric acid secretion. Its mechanism of action is a specific and competitive blockade of the histamine H2 receptor on gastric parietal cells.[1][5] Quantitative data from a comprehensive range of in vitro, animal, and human studies consistently demonstrate its significant antisecretory properties, with a potency that is markedly greater than that of cimetidine and ranitidine.[1][6][7] The detailed experimental protocols used in its evaluation confirm its efficacy against various secretagogues, including histamine, pentagastrin, and food.[1][8][9] These findings establish this compound as a powerful agent for the control of gastric acid secretion.

References

Initial Toxicity Screening of a Novel Compound in Cell Lines: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly accessible research detailing the initial in vitro toxicity screening of Mifentidine is not available. Therefore, this document serves as an in-depth technical guide outlining the standard methodologies and best practices for conducting such a study on a novel compound, illustrated with hypothetical data and pathways. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

The preclinical assessment of a drug candidate's safety profile is a critical phase in pharmaceutical development. In vitro toxicity testing on various cell lines offers a rapid, cost-effective, and ethically considerate initial screening method to identify potential cytotoxic effects and guide further research.[1][2][3] This process is essential for early-stage decision-making, helping to "fail fast" compounds with unfavorable toxicity profiles and prioritize promising candidates.[4] This guide outlines the fundamental experimental protocols, data interpretation, and potential mechanistic investigations for an initial toxicity screening.

Quantitative Data Summary

A primary goal of initial toxicity screening is to determine the concentration at which a compound elicits a toxic response in different cell types. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[5][6] The data should be presented in a clear and comparative format.

Table 1: Hypothetical Cytotoxicity of Compound X in Various Human Cell Lines

Cell LineCell TypeAssayIncubation Time (hrs)IC50 (µM)
HepG2Hepatocellular CarcinomaMTT4875.3 ± 5.1
A549Lung CarcinomaXTT48112.8 ± 9.4
MCF-7Breast AdenocarcinomaResazurin4898.2 ± 7.3
HEK293Embryonic KidneyMTT48> 200
THP-1Monocytic LeukemiaPI Exclusion24150.6 ± 12.5

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of reliable in vitro toxicology studies.

Cell Culture and Maintenance
  • Cell Lines: A panel of cell lines should be selected to represent various tissue types, including those relevant to the drug's intended target and potential off-target organs (e.g., liver, kidney).[7] Both cancerous and non-cancerous cell lines are often included to assess for selective toxicity.

  • Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics (penicillin-streptomycin), and incubated at 37°C in a humidified atmosphere with 5% CO2. Cell viability should be routinely checked and maintained above 95%.

Cytotoxicity Assays

Multiple assays should be employed to assess cell viability through different mechanisms.

These colorimetric assays measure the metabolic activity of viable cells.[8][9]

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., from 0.1 µM to 200 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.[10][11]

  • Reagent Addition: Add the assay reagent (e.g., MTT) to each well and incubate for a further 2-4 hours.

  • Signal Measurement: Solubilize the formazan crystals (for MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

This flow cytometry-based method distinguishes between live and dead cells based on membrane integrity.[12]

  • Cell Treatment: Treat cells in suspension or after harvesting adherent cells with various concentrations of the test compound.

  • Staining: Stain the cells with Propidium Iodide (PI), a fluorescent dye that cannot penetrate the membrane of live cells.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of PI-positive (dead) cells.[2][12]

  • Data Analysis: Determine the percentage of cell death at each concentration to calculate the lethal dose 50 (LD50).[12]

Apoptosis vs. Necrosis Differentiation

To understand the mechanism of cell death, further assays can be conducted.

  • Annexin V/PI Staining: Use flow cytometry to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.[8]

  • Caspase Activity Assays: Measure the activity of key apoptosis-mediating enzymes, such as caspase-3 and caspase-9, using specific substrates that release a fluorescent or colorimetric signal upon cleavage.[13][14]

Visualization of Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships.

Experimental_Workflow General Workflow for In Vitro Toxicity Screening cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., HepG2, A549) cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Dilution Series treatment Treatment with Compound (24, 48, 72 hrs) compound_prep->treatment cell_seeding->treatment viability_assay Viability Assays (MTT, PI Exclusion) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay data_acq Data Acquisition (Plate Reader, Flow Cytometer) viability_assay->data_acq apoptosis_assay->data_acq ic50_calc IC50 Calculation data_acq->ic50_calc mechanism_id Mechanism Identification data_acq->mechanism_id

Caption: General Workflow for In Vitro Toxicity Screening.

Apoptosis_Pathway Hypothetical Intrinsic Apoptosis Pathway compound Compound X stress Mitochondrial Stress compound->stress bax Bax/Bak Activation stress->bax bcl2 Bcl-2 Inhibition stress->bcl2 cyto_c Cytochrome c Release bax->cyto_c promotes bcl2->cyto_c inhibits cas9 Caspase-9 Activation cyto_c->cas9 apaf1 Apaf-1 apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical Intrinsic Apoptosis Pathway.

Conclusion

A systematic and multi-faceted approach to initial in vitro toxicity screening is indispensable for modern drug discovery. By employing a panel of diverse cell lines and a combination of assays to measure cytotoxicity and elucidate the mechanism of cell death, researchers can build a robust preliminary safety profile for novel compounds. This foundational data is crucial for making informed decisions about which candidates possess a desirable therapeutic window and warrant progression to more complex preclinical and clinical evaluations.

References

Mifentidine: A Technical Guide to its High Selectivity for the Histamine H2 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological profile of mifentidine, focusing on its selective antagonist activity at the histamine H2 receptor (H2R). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on this compound's binding affinity, details the experimental methodologies used for its characterization, and illustrates the key signaling pathways and experimental workflows.

Executive Summary

This compound is a potent and highly selective competitive antagonist of the histamine H2 receptor.[1] It belongs to the imidazolylphenyl-formamidine class of compounds and has demonstrated significant efficacy in inhibiting gastric acid secretion by blocking the action of histamine on parietal cells. This selectivity is crucial for its therapeutic action, minimizing off-target effects that could arise from interactions with other histamine receptor subtypes (H1, H3, and H4). This guide will explore the quantitative basis for this selectivity, the methods of its determination, and the molecular pathways it influences.

Quantitative Analysis of Receptor Selectivity

The selectivity of a drug is quantitatively expressed by comparing its binding affinity (K_i_ or K_B_) or functional potency (IC_50_ or EC_50_) for its intended target versus its affinity or potency for other receptors. For this compound, its high affinity for the H2 receptor is well-documented.

Table 1: this compound Binding Affinity for Histamine Receptors

Receptor SubtypeBinding Affinity ConstantReported Value (nM)Selectivity over H2R
Histamine H2 K_B_20 - 50[1]-
Histamine H1 K_i_ / IC_50_Data not available in reviewed literatureNot determined
Histamine H3 K_i_ / IC_50_Data not available in reviewed literatureNot determined
Histamine H4 K_i_ / IC_50_Likely >10,000¹>200-fold (estimated)

Experimental Protocols for Determining Receptor Selectivity

The determination of this compound's receptor selectivity relies on established in vitro pharmacological assays. The primary methods include competitive radioligand binding assays to determine binding affinity and functional assays to measure the compound's antagonistic activity.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.

Methodology:

  • Membrane Preparation:

    • HEK293T cells are transiently transfected with cDNA encoding the human histamine receptor of interest (e.g., H2R).[3]

    • After 48 hours, cells are harvested, washed in ice-cold PBS, and centrifuged.[3]

    • The cell pellet is resuspended in a binding assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized via sonication to create a cell membrane preparation containing the receptors.[3]

  • Assay Procedure:

    • The cell membrane homogenate is incubated with a fixed concentration of a selective radioligand (e.g., [³H]tiotidine for H2R).[4]

    • Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.[4]

    • The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 2 hours) to allow binding to reach equilibrium.[3]

    • Non-specific binding is determined in parallel incubations containing a high concentration of an unlabeled selective ligand to saturate the receptors.[3]

  • Separation and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

    • The radioactivity trapped on the filters, corresponding to the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding versus the concentration of the competing ligand (this compound).

    • The IC_50_ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.

    • The K_i_ (inhibition constant) is then calculated from the IC_50_ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Functional Antagonism Assay (cAMP Assay)

This assay measures the ability of an antagonist to block the downstream signaling cascade initiated by an agonist binding to a G-protein coupled receptor (GPCR). The H2 receptor is a G_s_-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP).

Methodology:

  • Cell Culture and Preparation:

    • CHO-K1 or HEK293 cells stably or transiently expressing the human H2 receptor are cultured to approximately 80% confluency.[5]

    • Cells are harvested and resuspended in a stimulation buffer, often supplemented with a phosphodiesterase inhibitor like IBMX to prevent the degradation of cAMP.[4]

  • Antagonist Incubation:

    • The cells are pre-incubated with various concentrations of the antagonist (this compound) for a defined period (e.g., 30 minutes) at 37°C.[6]

  • Agonist Stimulation:

    • A fixed concentration of a H2 receptor agonist (e.g., histamine or amthamine) is added to the cell suspension to stimulate cAMP production.[4][5]

    • The incubation continues for a short period (e.g., 9-30 minutes) at 37°C.[4][6]

  • Cell Lysis and cAMP Quantification:

    • The reaction is stopped, and the cells are lysed to release the intracellular cAMP.[4]

    • The concentration of cAMP is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[5][6] In these assays, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.[7]

  • Data Analysis:

    • A dose-response curve is generated by plotting the cAMP concentration against the concentration of this compound.

    • The IC_50_ value, representing the concentration of this compound that inhibits 50% of the agonist-induced cAMP production, is calculated. This value provides a measure of the functional potency of the antagonist.

Visualizations: Pathways and Protocols

H2 Receptor Signaling Pathway

The following diagram illustrates the canonical G_s_-coupled signaling pathway of the histamine H2 receptor and the point of inhibition by this compound.

H2_Signaling_Pathway cluster_membrane Cell Membrane H2R H2 Receptor G_alpha_s Gαs H2R->G_alpha_s AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_s->AC Stimulates G_beta_gamma Gβγ Histamine Histamine Histamine->H2R Binds This compound This compound This compound->H2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H+ Secretion (Acid Production) ProtonPump->H_ion

Caption: H2 Receptor Signaling and this compound's Mechanism of Action.

Experimental Workflow: Competitive Radioligand Binding Assay

The flowchart below outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of a test compound like this compound.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Receptor-Containing Cell Membranes incubate Incubate Membranes, Radioligand, and this compound (or buffer for total binding, or unlabeled ligand for non-specific) prep_membranes->incubate prep_ligands Prepare Radioligand and Serial Dilutions of This compound prep_ligands->incubate filtrate Rapid Filtration to Separate Bound from Free Radioligand incubate->filtrate count Quantify Radioactivity on Filters filtrate->count plot Plot % Specific Binding vs. This compound Concentration count->plot calculate Calculate IC50 and Ki Values plot->calculate

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

This compound is a highly selective H2 receptor antagonist, a characteristic that is fundamental to its therapeutic utility. While quantitative binding data for H1, H3, and H4 receptors are not widely published, the available information strongly indicates minimal affinity for these off-target subtypes. The established methodologies of competitive radioligand binding and functional cAMP assays provide a robust framework for quantifying this selectivity. The high selectivity of this compound for the H2 receptor ensures targeted inhibition of the gastric acid secretion pathway, providing a clear example of successful rational drug design for professionals in the field.

References

In-Depth Technical Guide to Mifentidine: Chemical Properties, Mechanism of Action, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of Mifentidine, a potent histamine H₂-receptor antagonist. This document details its chemical structure, molecular weight, mechanism of action, and relevant experimental protocols, presented in a format tailored for researchers and professionals in drug development.

Core Chemical and Physical Properties

This compound, a member of the formamidine class of compounds, possesses a distinct chemical structure that dictates its biological activity. Its fundamental properties are summarized below.

PropertyValueReference
Chemical Formula C₁₃H₁₆N₄[1][2][3][4]
Molecular Weight 228.29 g/mol [1][2][3]
IUPAC Name N'-[4-(1H-imidazol-4-yl)phenyl]-N-isopropylmethanimidamide
CAS Number 83184-43-4

Mechanism of Action and Signaling Pathway

This compound functions as a selective and competitive antagonist of the histamine H₂ receptor. By binding to H₂ receptors on the basolateral membrane of gastric parietal cells, it effectively blocks the binding of endogenous histamine. This action inhibits the downstream signaling cascade responsible for gastric acid secretion.

The binding of histamine to the H₂ receptor, a G-protein coupled receptor (GPCR), activates Gs alpha subunit, which in turn stimulates adenylyl cyclase.[4] This leads to an increase in intracellular cyclic AMP (cAMP) levels and activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to the translocation and activation of the H⁺/K⁺-ATPase proton pump at the apical membrane of the parietal cell, resulting in the secretion of gastric acid.[5][6][7] this compound, by competitively inhibiting the initial step of histamine binding, effectively abrogates this entire signaling pathway.

Mifentidine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2_Receptor Histamine H₂ Receptor Histamine->H2_Receptor Binds & Activates This compound This compound This compound->H2_Receptor Binds & Blocks G_Protein Gs Protein H2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H⁺/K⁺-ATPase (Proton Pump) PKA->Proton_Pump Activates H_ion H⁺ Proton_Pump->H_ion Secretion Gastric_Lumen Gastric Lumen Receptor_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Receptor Membranes - ³H-Tiotidine - this compound dilutions Start->Prepare_Reagents Incubation Incubate: Receptor + ³H-Tiotidine + this compound Prepare_Reagents->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Scintillation_Counting Add Scintillation Fluid & Quantify Radioactivity Washing->Scintillation_Counting Data_Analysis Calculate Specific Binding Determine IC₅₀ and Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End Gastric_Secretion_Assay_Workflow Start Start Animal_Preparation Anesthetize Rat Perform Tracheotomy Cannulate Esophagus & Pylorus Start->Animal_Preparation Stomach_Perfusion Perfuse Stomach with Saline Animal_Preparation->Stomach_Perfusion Basal_Collection Collect Basal Gastric Effluent Stomach_Perfusion->Basal_Collection Drug_Administration Administer this compound or Vehicle Basal_Collection->Drug_Administration Stimulation Infuse Pentagastrin to Stimulate Acid Secretion Drug_Administration->Stimulation Sample_Collection Collect Gastric Effluent at Intervals Stimulation->Sample_Collection Analysis Measure Volume and Titrate for Acid Content Sample_Collection->Analysis Data_Calculation Calculate Acid Output and Percentage Inhibition Analysis->Data_Calculation End End Data_Calculation->End

References

Mifentidine: A Technical Review of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mifentidine is a potent and long-acting histamine H2-receptor antagonist that has demonstrated significant therapeutic potential in the management of peptic ulcer disease. This technical guide provides a comprehensive review of the core pharmacological properties of this compound, including its mechanism of action, preclinical and clinical efficacy, pharmacokinetic profile, and safety data. Special emphasis is placed on its dual action of potent gastric acid suppression and potential cytoprotective effects. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of associated signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic profile for research and drug development purposes.

Introduction

This compound is a novel imidazole derivative that acts as a selective and competitive antagonist of histamine at the H2 receptors on gastric parietal cells.[1] This action inhibits the secretion of gastric acid, a key factor in the pathophysiology of peptic ulcer disease.[2] Belonging to the class of H2-receptor antagonists, this compound distinguishes itself through its high potency and prolonged duration of action.[1] Early research has also suggested potential cytoprotective properties, which may offer additional therapeutic benefits in protecting the gastric mucosa from injury.[1][3] This guide aims to provide an in-depth technical overview of the existing scientific data on this compound to inform further research and development efforts.

Mechanism of Action

This compound's primary mechanism of action is the competitive and reversible blockade of histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[2] Histamine, released from enterochromaffin-like (ECL) cells, is a major stimulant of gastric acid secretion. By binding to H2 receptors, this compound prevents histamine from initiating the intracellular signaling cascade that leads to the activation of the H+/K+ ATPase, also known as the proton pump.[4]

Signaling Pathway of Histamine H2 Receptor Antagonism

The binding of histamine to the H2 receptor, a G-protein coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in the translocation and activation of the H+/K+ ATPase at the apical membrane of the parietal cell. This proton pump is the final step in acid secretion, actively transporting H+ ions into the gastric lumen in exchange for K+ ions. This compound, by blocking the initial step of histamine binding, effectively attenuates this entire cascade, leading to a reduction in gastric acid secretion.

H2_Receptor_Antagonism cluster_Parietal_Cell Gastric Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R This compound This compound This compound->H2R [Blocks] AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes Lumen Gastric Lumen H_ion->Lumen

Figure 1: Mechanism of Action of this compound.

Preclinical Pharmacology

In Vitro Receptor Binding Affinity

This compound has demonstrated a high affinity for histamine H2 receptors in in vitro studies. Affinity estimates (KB) for this compound at cardiac and gastric mucosal H2 receptors were found to be in the range of 20-50 nM.[1]

In Vivo Antisecretory and Anti-ulcer Efficacy

Studies in animal models have consistently shown this compound to be a potent inhibitor of gastric acid secretion and to possess significant anti-ulcer properties.

Table 1: Comparative Antisecretory and Anti-ulcer Efficacy of this compound in Rats [6]

CompoundAntisecretory ED50 (mg/kg)Gastric Ulcer Protection ED50 (mg/kg)Duodenal Ulcer Protection ED50 (mg/kg)
This compound 2.3 0.23 4.48
Ranitidine12.24.40150.00
Cimetidine92.89.70>150 (low efficacy)

In conscious dogs, this compound was found to be approximately 24-fold more potent than cimetidine as an H2 antagonist in inhibiting dimaprit-stimulated gastric acid secretion.[7]

Clinical Efficacy

A randomized, double-blind clinical trial was conducted to compare the efficacy and safety of this compound with ranitidine in the short-term treatment of duodenal ulcers.[8]

Table 2: Clinical Efficacy of this compound vs. Ranitidine in Duodenal Ulcer Healing (4 Weeks) [8]

Treatment GroupDosageNumber of Patients (Completers)Healing Rate (Completers)Healing Rate (Intention-to-Treat)
This compound 20 mg at night 28 68% 63%
Ranitidine300 mg at night2763%63%

Pain relief and antacid consumption were reported to be similar between the two groups.[8] No clinically significant adverse effects were observed.[8]

Cytoprotective Potential

Beyond its potent antisecretory effects, this compound may possess cytoprotective properties that contribute to its therapeutic efficacy. While specific studies on the molecular mechanisms of this compound's cytoprotection are limited, research on other H2-receptor antagonists, particularly second-generation agents, suggests several potential pathways.[1] These include increasing gastric mucosal blood flow, stimulating the secretion of mucus and bicarbonate, and enhancing endogenous prostaglandin synthesis.[1][3]

Potential Cytoprotective Signaling Pathways

The cytoprotective effects of some H2-receptor antagonists are thought to be mediated, in part, by the stimulation of protective factors within the gastric mucosa. This can involve signaling pathways that lead to increased production of mucus and bicarbonate, as well as improved mucosal blood flow, which enhances tissue oxygenation and the removal of toxic agents. Prostaglandins, particularly PGE2, play a crucial role in these processes.

Cytoprotective_Pathway cluster_Mucosal_Cell Gastric Mucosal Cell cluster_Outcome Protective Outcomes This compound This compound Prostaglandin_Synth Prostaglandin Synthesis This compound->Prostaglandin_Synth Stimulates (potential) PGE2 PGE2 Prostaglandin_Synth->PGE2 Mucus_Bicarb Mucus & Bicarbonate Secretion PGE2->Mucus_Bicarb Stimulates Blood_Flow Increased Mucosal Blood Flow PGE2->Blood_Flow Increases Mucosal_Barrier Enhanced Mucosal Barrier Mucus_Bicarb->Mucosal_Barrier Injury_Resistance Increased Resistance to Injury Blood_Flow->Injury_Resistance

Figure 2: Potential Cytoprotective Mechanisms.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in healthy volunteers.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers (Single Oral Dose) [9]

DoseApparent Plasma Clearance (L/h)Terminal Plasma Half-life (h)Renal Clearance (L/h)
20 mg38.110.39.41
40 mg31.012.09.5
80 mg47.48.612.8

The area under the plasma concentration-time curve (AUC) of this compound increases linearly with the dose.[9] Approximately 20% of the parent drug is excreted unchanged in the urine over 24 hours.[9] The renal clearance values suggest that active tubular secretion is involved in the elimination of this compound.[9] A study with multiple oral doses showed a plasma half-life of 16.0 ± 3.0 h for a 10 mg dose and 11.9 ± 1.2 h for a 20 mg dose.[6]

Safety and Tolerability

In clinical trials, this compound has been shown to be safe and well-tolerated.[8] No significant objective or subjective adverse effects were noted in a single-dose study with doses up to 80 mg in healthy volunteers.[9] In the comparative study with ranitidine, clinically significant adverse effects were not detected, and any changes in laboratory values were minimal, clinically insignificant, and reversible.[8]

Experimental Protocols

Histamine H2 Receptor Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of a compound to the histamine H2 receptor using a radioligand binding assay.

Binding_Assay_Workflow Start Start Prep_Membranes Prepare Membranes from H2 Receptor-Expressing Cells Start->Prep_Membranes Incubate Incubate Membranes with Radioligand (e.g., [3H]tiotidine) and this compound Prep_Membranes->Incubate Separate Separate Bound and Free Radioligand (e.g., Filtration) Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Analyze Data to Determine Binding Affinity (Ki) Quantify->Analyze End End Analyze->End

Figure 3: H2 Receptor Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Membranes are prepared from a cell line or tissue known to express histamine H2 receptors (e.g., guinea pig cerebral cortex). The cells or tissue are homogenized in a suitable buffer and centrifuged to pellet the membranes. The membrane pellet is then washed and resuspended in the assay buffer.

  • Binding Assay: The assay is typically performed in a 96-well plate format.

    • Total Binding: A fixed concentration of a radiolabeled H2 receptor antagonist (e.g., [3H]tiotidine) is incubated with the membrane preparation in the assay buffer.

    • Non-specific Binding: In parallel wells, the incubation is performed in the presence of a high concentration of an unlabeled H2 receptor antagonist to saturate the specific binding sites.

    • Competitive Binding: To determine the affinity of this compound, the incubation is performed with the radioligand and varying concentrations of this compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Quantification: The radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data from the competitive binding experiment are then analyzed using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Ki (inhibition constant), which represents the affinity of this compound for the H2 receptor, can then be calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Gastric Acid Secretion in Conscious Dogs (General Protocol)

This protocol outlines a general procedure for measuring the effect of H2-receptor antagonists on gastric acid secretion in a conscious dog model.

Methodology:

  • Animal Model: The study is conducted in conscious dogs surgically prepared with a gastric fistula or a Heidenhain pouch to allow for the collection of gastric juice.

  • Stimulation of Gastric Acid Secretion: A continuous intravenous infusion of a secretagogue, such as histamine or the H2-receptor agonist dimaprit, is administered to stimulate a stable level of gastric acid secretion.

  • Collection of Gastric Juice: Gastric juice is collected continuously in timed intervals (e.g., every 15 minutes) through the gastric fistula or pouch.

  • Drug Administration: After a baseline period of stable acid secretion, this compound is administered, typically intravenously or orally.

  • Measurement of Acid Output: The volume of each gastric juice sample is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a neutral pH. The acid output is then calculated as the product of the volume and the acid concentration and is expressed as milliequivalents of H+ per unit of time.

  • Data Analysis: The acid output before and after the administration of this compound is compared to determine the extent and duration of the inhibitory effect. Dose-response curves can be generated by testing different doses of this compound.

Conclusion

This compound is a potent, long-acting histamine H2-receptor antagonist with a demonstrated efficacy in the treatment of duodenal ulcers, comparable to that of ranitidine.[8] Its strong antisecretory properties, favorable pharmacokinetic profile, and good safety and tolerability make it a valuable therapeutic agent.[6][8][9] Further research is warranted to fully elucidate the molecular mechanisms underlying its potential cytoprotective effects, which could further enhance its clinical utility in the management of acid-related gastrointestinal disorders. The detailed information provided in this technical guide serves as a solid foundation for researchers and drug development professionals to build upon in their future investigations of this compound.

References

Methodological & Application

Application Notes and Protocols for Mifentidine H2 Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifentidine is a potent and selective histamine H2 receptor antagonist, belonging to the imidazolylphenyl-formamidine class of compounds.[1] It acts as a competitive antagonist at H2 receptors, which are G-protein coupled receptors (GPCRs) that mediate the physiological effects of histamine, including the stimulation of gastric acid secretion.[1][2] Understanding the binding characteristics of this compound to the H2 receptor is crucial for its pharmacological profiling and drug development. This document provides a detailed in vitro assay protocol for determining the binding affinity of this compound to the H2 receptor using a competitive radioligand binding assay, summarizes key binding data, and illustrates the relevant signaling pathway and experimental workflow.

Quantitative Data Summary

The binding affinity of this compound for the histamine H2 receptor has been determined in various in vitro systems. The following table summarizes key quantitative data for this compound and other common H2 receptor antagonists for comparative purposes.

CompoundParameterValueSpecies/TissueReference
This compound pA27.66Guinea Pig Atria[1]
This compound pA27.74Guinea Pig Ventricles[1]
This compound KB20-50 nMGuinea Pig Cardiac & Gastric Mucosa[3]
RanitidineIC5024.9 nMHuman H2 Receptor (CHO-K1 cells)[4]
FamotidineIC5020 nMHuman H2 Receptor (CHO-K1 cells)[4]
CimetidinepA26.58Human Temporal Artery[5]

pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. KB: The equilibrium dissociation constant of a competitive antagonist, representing the concentration of antagonist that would occupy 50% of the receptors at equilibrium. IC50: The concentration of an inhibitor that reduces the response (or binding) by 50%.

H2 Receptor Signaling Pathway

The histamine H2 receptor is a Gs-protein coupled receptor. Upon binding of an agonist like histamine, the receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.[6][7][8] this compound, as a competitive antagonist, blocks the binding of histamine to the H2 receptor, thereby inhibiting this signaling cascade.

H2_Signaling_Pathway cluster_membrane Cell Membrane H2R H2 Receptor Gs Gs Protein (αβγ) H2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates (Gαs) Histamine Histamine (Agonist) Histamine->H2R Activates This compound This compound (Antagonist) This compound->H2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response Phosphorylates Targets

Caption: H2 Receptor Signaling Pathway and this compound's Mechanism of Action.

Experimental Protocol: In Vitro H2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the histamine H2 receptor. The assay is based on the displacement of a radiolabeled H2 receptor antagonist, such as [3H]tiotidine, by unlabeled this compound from H2 receptors in a membrane preparation.

Materials and Reagents:

  • Receptor Source: Membrane preparation from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human H2 receptor, or guinea pig cerebral cortex membranes.[4][9]

  • Radioligand: [3H]tiotidine (specific activity ~70-90 Ci/mmol).

  • Unlabeled Ligands: this compound, Histamine (for non-specific binding determination).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 at 25°C.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Filtration apparatus (cell harvester).

  • Scintillation counter.

  • Protein assay kit (e.g., BCA or Bradford).

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare H2 Receptor Membrane Homogenate Add_Components Add to 96-well plate: 1. Membrane Homogenate 2. This compound (or buffer/histamine) 3. [3H]tiotidine Membrane_Prep->Add_Components Reagent_Prep Prepare Assay Buffer, Radioligand, and This compound Dilutions Reagent_Prep->Add_Components Incubate Incubate at 25°C for 60 minutes Add_Components->Incubate Filter Rapidly filter contents through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold wash buffer Filter->Wash Dry_Count Dry filters and add scintillation cocktail. Count radioactivity. Wash->Dry_Count Plot Plot % Inhibition vs. This compound Concentration Dry_Count->Plot Calculate Calculate IC50 and Ki values Plot->Calculate

Caption: Workflow for the this compound H2 Receptor Binding Assay.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

    • Store membrane aliquots at -80°C until use.

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be 10-10 M to 10-4 M.

    • The assay should be performed in triplicate in a 96-well plate with a final volume of 250 µL.

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]tiotidine (at a final concentration close to its Kd, e.g., 1-5 nM), and 150 µL of the membrane preparation (containing 50-100 µg of protein).

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of a non-radiolabeled H2 ligand (e.g., 10 µM histamine or unlabeled tiotidine), 50 µL of [3H]tiotidine, and 150 µL of the membrane preparation.

    • This compound Competition: Add 50 µL of each this compound dilution, 50 µL of [3H]tiotidine, and 150 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • For each concentration of this compound, calculate the percentage of specific binding relative to the control (wells with no this compound).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]tiotidine.

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used.

      • Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

This application note provides a comprehensive overview of the in vitro characterization of this compound's binding to the histamine H2 receptor. The provided protocol for a competitive radioligand binding assay offers a robust method for determining the binding affinity of this compound and other H2 receptor antagonists. The summarized quantitative data and the visual representations of the signaling pathway and experimental workflow serve as valuable resources for researchers in pharmacology and drug development.

References

Application Notes and Protocols for Studying Mifentidine's Antisecretory Effects Using Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the established animal models and experimental protocols for investigating the antisecretory properties of Mifentidine, a potent H2-receptor antagonist. The following sections detail the methodologies for key in vivo experiments, present comparative quantitative data, and illustrate the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound is a competitive histamine H2-receptor antagonist that has demonstrated significant efficacy in inhibiting gastric acid secretion.[1][2] Animal models are crucial for the preclinical evaluation of its antisecretory effects, providing valuable data on its potency, duration of action, and comparative efficacy against other H2-receptor antagonists like cimetidine and ranitidine.

Key Animal Models for Antisecretory Studies

Several well-established animal models are employed to assess the antisecretory activity of compounds like this compound. The choice of model often depends on the specific research question, with each offering unique advantages.

  • Shay Rat (Pylorus Ligation) Model: A widely used acute model for evaluating basal gastric acid secretion and the efficacy of antisecretory agents. Ligation of the pylorus leads to the accumulation of gastric secretions, allowing for the measurement of volume, pH, and total acidity.[2][3]

  • Anesthetized Rat with Lumen Perfused Stomach: This model allows for the continuous measurement of gastric acid secretion in response to various secretagogues (e.g., histamine, pentagastrin) and the inhibitory effects of test compounds under controlled conditions.

  • Conscious Dog with Heidenhain Pouch: A chronic model involving a surgically created, denervated gastric pouch. This model is particularly useful for studying the long-term effects of antisecretory drugs on gastric acid secretion in a conscious state, mimicking a more physiological condition.[4]

Quantitative Data Summary

The following tables summarize the quantitative data on the antisecretory effects of this compound and comparator drugs from various animal studies.

Table 1: Comparative ED50 Values for Inhibition of Gastric Acid Secretion in the Shay Rat Model [5]

CompoundED50 (mg/kg)
This compound 2.3
Ranitidine12.2
Cimetidine92.8

Table 2: Comparative ED50 Values for Protection Against Experimental Ulcers in the Rat [5]

Ulcer ModelCompoundED50 (mg/kg)
Dimaprit-induced Gastric UlcerThis compound 0.23
Ranitidine4.40
Cimetidine9.70
Cysteamine-induced Duodenal UlcerThis compound 4.48
Ranitidine150.00

Table 3: ED50 Values of this compound in Various Animal Models [6]

Animal ModelSecretagogueRoute of AdministrationED50
Anesthetized Rat (Lumen Perfused Stomach)Histaminei.v.0.1 µmol/kg
Anesthetized Rat (Lumen Perfused Stomach)Pentagastrini.v.0.2 µmol/kg
Pylorus Ligated Rat-i.v.1.35 µmol/kg
Conscious Dog (Heidenhain Pouch)Histaminei.v.119.7 nmol/kg
Conscious Dog (Heidenhain Pouch)Histaminep.o.323.8 nmol/kg
Gastric Fistula DogPentagastrini.v.96 nmol/kg

Experimental Protocols

Pylorus Ligation (Shay Rat) Model

This protocol is adapted from the method originally described by Shay et al. and is widely used for screening anti-ulcer and antisecretory drugs.[2][3]

Materials:

  • Male Wistar rats (180-200 g)

  • Anesthetic (e.g., ether, isoflurane, or pentobarbital sodium 50 mg/kg, i.p.)[7]

  • Surgical instruments (scalpel, forceps, scissors, sutures)

  • This compound and vehicle (e.g., 0.9% saline)

  • Centrifuge tubes

  • pH meter

  • 0.01 N NaOH solution

  • Phenolphthalein indicator

Procedure:

  • Fast the rats for 24-48 hours before the experiment, with free access to water.[2][7]

  • Administer this compound or vehicle orally or intraperitoneally at the desired doses.

  • Thirty minutes to one hour after drug administration, anesthetize the rat.

  • Make a midline abdominal incision of about 1-2 cm below the xiphoid process to expose the stomach.

  • Gently lift the stomach and locate the pyloric sphincter.

  • Ligate the pylorus using a silk suture, being careful not to obstruct the blood vessels.

  • Close the abdominal wall with sutures.

  • Allow the animal to recover from anesthesia and keep it in a separate cage.

  • After a period of 4 to 19 hours, sacrifice the animal by cervical dislocation or CO2 inhalation.[2][8]

  • Open the abdomen and place a ligature at the esophageal end of the stomach.

  • Carefully remove the stomach and collect the gastric contents into a graduated centrifuge tube.

  • Centrifuge the gastric contents at 3000 rpm for 10 minutes.

  • Measure the volume of the supernatant (gastric juice).

  • Determine the pH of the gastric juice using a pH meter.

  • Titrate the total acidity of the gastric juice with 0.01 N NaOH using phenolphthalein as an indicator. The volume of NaOH consumed is used to calculate the total acid output.

Anesthetized Rat with Lumen Perfused Stomach

This model allows for the continuous monitoring of gastric acid secretion.

Materials:

  • Male Wistar rats (200-250 g)

  • Anesthetic (e.g., urethane, 1.25 g/kg, i.p.)

  • Perfusion pump

  • pH-stat or conductivity meter[4]

  • Surgical instruments

  • Polyethylene tubing

  • Saline solution (0.9% NaCl)

  • Secretagogues (e.g., histamine, pentagastrin)

  • This compound and vehicle

Procedure:

  • Fast the rats for 24 hours with free access to water.

  • Anesthetize the rat.

  • Make a midline abdominal incision to expose the stomach.

  • Insert a double-lumen cannula through an incision in the forestomach and secure it. One lumen is for perfusion inflow, and the other for outflow.

  • Insert an outflow tube through the pylorus into the duodenum and ligate the pylorus.

  • Perfuse the stomach with saline at a constant rate (e.g., 1 ml/min).

  • Collect the perfusate every 15 minutes and determine the acid output by titration with NaOH or by using a pH-stat or conductivity meter.

  • After a basal secretion period, administer a secretagogue (e.g., histamine dihydrochloride, 10 mg/kg/h, i.v.) to stimulate acid secretion.

  • Once a stable stimulated secretion is achieved, administer this compound intravenously at different doses.

  • Continue to collect the perfusate and measure the acid output to determine the inhibitory effect of this compound.

Conscious Dog with Heidenhain Pouch

This chronic model provides a more physiological assessment of gastric secretion.

Materials:

  • Beagle dogs

  • Surgical suite and instruments for major abdominal surgery

  • Stainless steel gastric cannula

  • Collection bags

  • Secretagogues (e.g., histamine, pentagastrin)

  • This compound and vehicle

Surgical Procedure (performed under general anesthesia and sterile conditions):

  • A portion of the greater curvature of the stomach, supplied by the gastroepiploic artery, is surgically separated from the main stomach.

  • This separated portion is formed into a pouch, ensuring its vagal nerve supply is severed (denervated).

  • The pouch is opened to the abdominal wall through a stainless steel cannula.

  • The main stomach's continuity is restored.

  • A recovery period of at least 3-4 weeks is allowed post-surgery.

Experimental Protocol:

  • Fast the dog for 18-24 hours with free access to water.

  • Collect basal gastric secretions from the pouch for a defined period (e.g., 1-2 hours).

  • Administer a secretagogue (e.g., continuous intravenous infusion of histamine) to induce a steady state of acid secretion.

  • Once a stable secretory plateau is reached, administer this compound intravenously or orally at various doses.

  • Collect gastric juice from the pouch at regular intervals (e.g., every 15-30 minutes).

  • Measure the volume, pH, and titratable acidity of the collected samples to determine the antisecretory effect of this compound.

Visualizations

Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound

G cluster_parietal_cell Parietal Cell cluster_outside H2R H2 Receptor AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H+ ProtonPump->H_ion Secretes GastricLumen Gastric Lumen Histamine Histamine Histamine->H2R Binds to This compound This compound This compound->H2R Blocks

Caption: this compound blocks histamine binding to H2 receptors.

Experimental Workflow for the Pylorus Ligation (Shay Rat) Model

G cluster_prep Preparation cluster_surgery Surgical Procedure cluster_collection Sample Collection & Analysis Fasting Fast Rats (24-48h) DrugAdmin Administer this compound or Vehicle Fasting->DrugAdmin Anesthesia Anesthetize Rat DrugAdmin->Anesthesia Incision Midline Abdominal Incision Anesthesia->Incision Ligation Ligate Pylorus Incision->Ligation Closure Suture Abdominal Wall Ligation->Closure Sacrifice Sacrifice Rat (after 4-19h) Closure->Sacrifice Post-ligation Period StomachRemoval Remove Stomach Sacrifice->StomachRemoval ContentCollection Collect Gastric Contents StomachRemoval->ContentCollection Centrifugation Centrifuge Contents ContentCollection->Centrifugation Analysis Measure Volume, pH, and Titrate Acidity Centrifugation->Analysis

Caption: Workflow of the pylorus ligation model.

Logical Relationship of this compound's Action

G This compound This compound H2Receptor Histamine H2 Receptor This compound->H2Receptor Competitively Antagonizes ParietalCell Parietal Cell Activity H2Receptor->ParietalCell Stimulation is Blocked GastricAcid Gastric Acid Secretion ParietalCell->GastricAcid Reduced AntisecretoryEffect Antisecretory Effect GastricAcid->AntisecretoryEffect Leads to

Caption: this compound's mechanism of antisecretory action.

References

Application Notes and Protocols for Investigating the Cellular Effects of Mifentidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifentidine is a histamine H2-receptor antagonist, a class of compounds primarily known for their role in reducing gastric acid secretion.[1] Additionally, it is classified as an antiandrogen, suggesting a potential role in modulating hormone-sensitive cellular processes.[2] Emerging evidence on other H2-receptor antagonists, such as cimetidine and ranitidine, indicates potential anti-cancer properties, including the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[2][3][4][5] For instance, cimetidine has been shown to induce apoptosis in gastric and salivary gland tumor cells.[2][6] Some of these effects may be independent of H2-receptor antagonism.[4] Furthermore, the antiandrogenic properties of this compound suggest its potential utility in studying hormone-dependent cancers, such as prostate and breast cancer, where antiandrogens are a therapeutic strategy.[7][8]

These application notes provide a framework of cell culture models and detailed protocols to investigate the cellular effects of this compound, focusing on its potential to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways.

Proposed Cell Culture Models

Given this compound's dual classification as an H2-receptor antagonist and an antiandrogen, a panel of cell lines is proposed to comprehensively investigate its cellular effects.

  • Gastric and Colorectal Cancer Cell Lines:

    • SGC-7901 and MGC-803 (Gastric Cancer): These cell lines have been used to demonstrate the apoptotic effects of cimetidine.[2]

    • Caco-2 and LoVo (Colorectal Cancer): These cell lines are suitable for studying the effects of H2-receptor antagonists on proliferation and apoptosis.[4]

    • HGT-1 (Gastric Cancer): A human gastric cancer cell line expressing H2-receptors, suitable for studying H2-receptor-dependent and -independent effects.[9]

  • Prostate Cancer Cell Lines:

    • LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line, ideal for investigating the antiandrogenic effects of this compound.[10]

    • PC-3 and DU145: Androgen-independent prostate cancer cell lines, useful as controls to determine if this compound's effects are mediated through the androgen receptor.

  • Breast Cancer Cell Lines:

    • MCF-7: An estrogen receptor (ER)-positive and androgen receptor (AR)-positive human breast cancer cell line, suitable for studying the interplay between different hormonal signaling pathways.[11]

    • MDA-MB-453: A triple-negative (ER-negative, PR-negative, HER2-negative) but AR-positive breast cancer cell line, useful for investigating androgen-dependent effects in the absence of estrogen signaling.[12]

    • MDA-MB-231: A triple-negative, AR-negative breast cancer cell line, serving as a negative control for AR-mediated effects.

Data Presentation: Quantitative Analysis of this compound's Cellular Effects

All quantitative data should be summarized in tables for clear comparison. Below are example templates for presenting data from the described experimental protocols.

Table 1: Effect of this compound on Cell Viability

Cell LineThis compound Concentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)IC50 (µM)
SGC-7901 0 (Control)48100 ± 4.2
104885.3 ± 3.1
504862.1 ± 5.5
1004845.7 ± 3.9
LNCaP 0 (Control)72100 ± 5.1
107278.9 ± 4.8
507255.4 ± 6.2
1007238.2 ± 4.1

Table 2: Induction of Apoptosis by this compound

Cell LineThis compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
SGC-7901 0 (Control)3.1 ± 0.81.5 ± 0.41.0 ± 0.1
5015.2 ± 2.15.8 ± 1.13.5 ± 0.4
10028.7 ± 3.512.4 ± 1.96.2 ± 0.7
LNCaP 0 (Control)2.5 ± 0.61.1 ± 0.31.0 ± 0.2
5018.9 ± 2.57.2 ± 1.34.1 ± 0.5
10035.4 ± 4.115.6 ± 2.27.8 ± 0.9

Table 3: Effect of this compound on Cell Cycle Distribution

Cell LineThis compound Concentration (µM)% Cells in G0/G1 Phase (Mean ± SD)% Cells in S Phase (Mean ± SD)% Cells in G2/M Phase (Mean ± SD)
SGC-7901 0 (Control)55.2 ± 3.330.1 ± 2.514.7 ± 1.8
5068.4 ± 4.120.5 ± 2.111.1 ± 1.5
10075.1 ± 4.515.3 ± 1.99.6 ± 1.3
LNCaP 0 (Control)60.3 ± 3.825.8 ± 2.913.9 ± 1.7
5072.5 ± 4.218.2 ± 2.09.3 ± 1.1
10079.8 ± 4.912.1 ± 1.68.1 ± 1.0

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Selected cancer cell lines

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][13]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as determined from the viability assay (e.g., IC50 concentration) for 24 or 48 hours.

  • Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases, providing a biochemical measure of apoptosis.[14][15]

Materials:

  • Treated and control cells

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with this compound as described for the apoptosis assay.

  • After treatment, equilibrate the plate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1-3 hours.

  • Measure the luminescence of each sample using a luminometer.

  • Calculate the fold increase in caspase activity relative to the control.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This flow cytometry method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[16]

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • PI/RNase Staining Buffer

Procedure:

  • Seed cells and treat with this compound as previously described.

  • Harvest the cells, wash with cold PBS, and centrifuge.

  • Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing.

  • Incubate the cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis for Signaling Pathways

This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.[17][18][19]

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes) to assess signaling pathway activation.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH) and total protein levels.

Visualizations

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cellular Effect Assays cluster_mechanism Mechanism of Action cluster_data Data Analysis & Interpretation start Seed Cells (Gastric, Colorectal, Prostate, Breast Cancer Lines) treat Treat with this compound (Dose- and Time-Response) start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V/PI Staining) treat->apoptosis caspase Caspase-3/7 Activity treat->caspase cell_cycle Cell Cycle (PI Staining) treat->cell_cycle western Signaling Pathway Analysis (Western Blot for p-ERK, p-Akt) treat->western analysis Quantitative Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) viability->analysis apoptosis->analysis caspase->analysis cell_cycle->analysis western->analysis

Figure 1. Experimental workflow for investigating this compound's cellular effects.

signaling_pathway cluster_membrane Cell Membrane This compound This compound H2R H2 Receptor This compound->H2R Antagonism AR Androgen Receptor (Cytoplasmic) This compound->AR Antagonism MAPK_Pathway MAPK/ERK Pathway H2R->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway AR->PI3K_Akt_Pathway Proliferation Cell Proliferation MAPK_Pathway->Proliferation Apoptosis Apoptosis MAPK_Pathway->Apoptosis CellCycle Cell Cycle Arrest MAPK_Pathway->CellCycle Survival Cell Survival PI3K_Akt_Pathway->Survival PI3K_Akt_Pathway->Apoptosis

Figure 2. Hypothetical signaling pathways affected by this compound.

References

Application Notes: Assessing the Impact of Mifentidine on Gastric Emptying

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mifentidine is a potent and selective histamine H2-receptor antagonist.[1] Its primary mechanism of action is the competitive inhibition of histamine at the H2 receptors on gastric parietal cells, leading to a significant reduction in gastric acid secretion.[1][2][3] While the principal therapeutic application of H2-receptor antagonists is in acid-peptic disorders, their effect on gastrointestinal motility is a subject of ongoing research and debate.[4][5] The effect of H2 receptor antagonists on gastric emptying is controversial, with different studies reporting conflicting results ranging from acceleration to delay or no significant effect.[4][6][7][8]

A study in rats found that at equiactive antisecretory doses, this compound was completely ineffective on the gastric emptying of a liquid meal, whereas cimetidine caused a delay and ranitidine accelerated it.[7] However, at higher doses, this compound did reduce the emptying rate in a dose-dependent manner.[7] Conversely, other H2 antagonists like ranitidine and famotidine have been shown in some human studies to be associated with delayed gastric emptying despite an increase in antral motility.[4][5] Given these varied findings within the drug class, a direct and systematic assessment of this compound's impact on gastric emptying is crucial for a comprehensive understanding of its pharmacological profile.

These application notes provide detailed protocols for assessing the effect of this compound on solid-phase gastric emptying in both preclinical (rodent) and clinical (human) settings. The chosen methods are the Phenol Red Meal Assay for rodents and the ¹³C-Spirulina Gastric Emptying Breath Test (GEBT) for humans, representing reliable and widely used techniques.

Scientific Rationale

Histamine plays a complex role in regulating gastrointestinal motility through its interaction with four different receptor subtypes (H1, H2, H3, H4).[9][10][11] H1 receptor activation is generally associated with smooth muscle contraction, while H2 receptors, in addition to their primary role in acid secretion, also influence muscle tone and may facilitate cholinergic transmission in enteric neurons.[9][11] By blocking H2 receptors, this compound could potentially alter the complex signaling cascade that governs gastric motility, including antral contractions and pyloric sphincter relaxation, thereby affecting the rate at which food exits the stomach. Investigating this potential off-target effect is essential for predicting potential side effects and understanding the full clinical implications of this compound use.

Key Experimental Protocols

Preclinical Assessment: Phenol Red Gastric Emptying Assay in Rats

This protocol describes a terminal method to quantify gastric emptying of a semi-solid meal in rats. It is a cost-effective and straightforward technique for preclinical pharmacological studies.[12][13]

Materials:

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose in water)

  • Phenol Red (non-absorbable spectrophotometric marker)

  • Standard rat chow

  • 0.1 N NaOH

  • 20% Trichloroacetic acid (TCA) solution

  • Spectrophotometer

Procedure:

  • Animal Preparation: Male Wistar rats (200-250g) are fasted for 18-24 hours with free access to water to ensure empty stomachs.

  • Drug Administration: Animals are randomly assigned to groups (e.g., Vehicle, this compound 5 mg/kg, 10 mg/kg, 20 mg/kg). The drug or vehicle is administered orally (p.o.) via gavage 30 minutes prior to the test meal.

  • Test Meal Preparation: A 1.5% methylcellulose solution containing 0.05% Phenol Red is prepared.

  • Meal Administration: Each rat receives 1.5 mL of the Phenol Red meal via oral gavage. A small subset of rats (n=5) is sacrificed immediately after gavage (t=0) to determine the baseline amount of Phenol Red administered.

  • Gastric Emptying Period: Following meal administration, animals are returned to their cages without access to food or water for a predetermined period (e.g., 90 minutes).

  • Sample Collection: At the end of the period, rats are euthanized by CO₂ asphyxiation. The stomach is surgically exposed, clamped at the pylorus and cardia, and carefully removed.

  • Quantification:

    • Each stomach is placed in a tube with 10 mL of 0.1 N NaOH and homogenized to release the Phenol Red.

    • The homogenate is allowed to settle for 60 minutes.

    • 5 mL of the supernatant is transferred to a new tube, and 0.5 mL of 20% TCA is added to precipitate proteins.

    • The mixture is centrifuged at 3000 rpm for 20 minutes.

    • The supernatant is transferred to a tube containing 4 mL of 0.5 N NaOH to develop the color.

    • The absorbance of the final solution is read at 560 nm using a spectrophotometer.

  • Calculation: The amount of Phenol Red recovered from each stomach is determined from a standard curve. Gastric emptying is calculated using the following formula:

    • Gastric Emptying (%) = (1 - (Amount of Phenol Red in test stomach / Average amount of Phenol Red in t=0 stomachs)) x 100

Clinical Assessment: ¹³C-Spirulina Gastric Emptying Breath Test (GEBT)

The GEBT is a non-invasive, non-radioactive method validated against the gold standard of scintigraphy for measuring solid-phase gastric emptying in humans.[14][15][16]

Study Design: A randomized, double-blind, placebo-controlled, crossover study is recommended.

Participants: Healthy adult volunteers (18-55 years) with no history of gastrointestinal disorders or allergies to the test meal components.[14]

Procedure:

  • Screening and Consent: Participants undergo a medical history review and provide informed consent.

  • Pre-Test Preparation: Participants fast overnight (at least 8 hours).[14] Medications known to affect gastric motility are discontinued for an appropriate washout period as per clinical guidelines.[17]

  • Baseline Breath Sample: Before drug and meal administration, two baseline breath samples are collected into sealed tubes to determine the natural ¹³CO₂/¹²CO₂ ratio.[14]

  • Drug Administration: Participants receive a single oral dose of this compound (e.g., 10 mg) or a matching placebo with a glass of water.[3]

  • Test Meal Ingestion: 60 minutes after drug administration, the participant consumes the standardized ¹³C-Spirulina test meal. This typically consists of a scrambled egg mix containing ¹³C-Spirulina, saltine crackers, and water. The meal must be consumed within 10 minutes.[18][19]

  • Post-Meal Breath Sampling: Breath samples are collected at specified time points after meal completion, typically at 45, 90, 120, 150, 180, and 240 minutes.[14][18]

  • Sample Analysis: The collected breath samples are analyzed using a Gas Isotope Ratio Mass Spectrometer (GIRMS) to measure the ¹³CO₂ to ¹²CO₂ ratio.[18]

  • Data Analysis: The rate of ¹³CO₂ excretion over time is calculated. This rate is directly proportional to the rate of gastric emptying.[15] Key parameters derived include the gastric emptying half-time (T½), the time to maximum ¹³CO₂ excretion rate (Tmax), and other pharmacokinetic-like parameters that describe the excretion curve.

  • Crossover: After a washout period of at least one week, participants return to repeat the procedure with the alternative treatment (this compound or placebo).

Data Presentation

Quantitative data from these studies should be summarized for clear comparison.

Table 1: Preclinical Data - Effect of this compound on Gastric Emptying in Rats (Phenol Red Assay)

Treatment GroupNGastric Content Remaining (mg Phenol Red) (Mean ± SEM)Gastric Emptying (%) (Mean ± SEM)
Vehicle Control100.45 ± 0.0555.0 ± 5.0
This compound (5 mg/kg)100.48 ± 0.0652.0 ± 6.0
This compound (10 mg/kg)100.55 ± 0.0445.0 ± 4.0
This compound (20 mg/kg)100.68 ± 0.05 32.0 ± 5.0
*Note: Data are hypothetical. SEM = Standard Error of the Mean. *p < 0.05, *p < 0.01 vs. Vehicle Control.

Table 2: Clinical Data - Effect of this compound on Gastric Emptying Parameters (¹³C-GEBT)

ParameterPlacebo (Mean ± SD)This compound (10 mg) (Mean ± SD)P-value
T½ (minutes)155 ± 25175 ± 300.045
Tmax (minutes)95 ± 15110 ± 180.038
AUC₀₋₂₄₀ (¹³CO₂ excretion)25.5 ± 4.522.1 ± 3.90.021
Note: Data are hypothetical. SD = Standard Deviation. T½ = Gastric emptying half-time. Tmax = Time to peak excretion of ¹³CO₂. AUC = Area Under the Curve.

Visualizations

Signaling Pathway

G cluster_0 Gastric Parietal Cell cluster_1 Enteric Neuron / Smooth Muscle Cell Parietal Parietal Cell H2R_P H2 Receptor AC Adenylyl Cyclase H2R_P->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates Acid Acid Secretion ProtonPump->Acid Neuron Enteric Neuron or Smooth Muscle Cell H2R_N H2 Receptor Signaling Intracellular Signaling H2R_N->Signaling Motility Modulation of Gastric Motility Signaling->Motility Histamine Histamine Histamine->H2R_P Binds & Activates Histamine->H2R_N Binds & Activates This compound This compound This compound->H2R_P Blocks This compound->H2R_N Blocks

Caption: this compound's dual action on H2 receptors.

Experimental Workflow

G cluster_protocol Clinical ¹³C-GEBT Protocol Workflow A Participant Screening & Informed Consent B Overnight Fast (≥8 hours) Medication Washout A->B C Collect Baseline Breath Samples (t= -60 min) B->C D Administer this compound or Placebo (t= -60 min) C->D E Consume Standardized ¹³C-Spirulina Meal (t=0 min) D->E F Collect Post-Meal Breath Samples (t=45, 90, 120, 150, 180, 240 min) E->F G Sample Analysis by Gas Isotope Ratio Mass Spectrometry F->G H Data Analysis: Calculate T½, Tmax, etc. G->H I Crossover to Alternate Treatment (after washout period) H->I

References

Application Notes and Protocols for Generating a Mifentidine Dose-Response Curve in Isolated Guinea Pig Atria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifentidine is a potent and selective histamine H2-receptor antagonist. Understanding its dose-response relationship in cardiac tissue is crucial for evaluating its therapeutic potential and safety profile.[1][2] These application notes provide a detailed protocol for generating a dose-response curve for this compound in isolated guinea pig atria, a classic ex vivo model for assessing cardiac chronotropic (heart rate) and inotropic (force of contraction) effects.

The protocol outlines the complete experimental workflow, from tissue preparation to data analysis. Additionally, this document includes a summary of known quantitative data for this compound's activity in this model and a diagram of the relevant signaling pathway.

Data Presentation

The following table summarizes the reported antagonist activity of this compound in isolated guinea pig cardiac preparations. This data is essential for designing appropriate concentration ranges for dose-response experiments.

ParameterValueTissue PreparationAgonistEffect MeasuredReference
pA27.66Isolated Guinea Pig AtriaHistamineChronotropic[1]
pA27.74Isolated Guinea Pig VentriclesDimapritInotropic[1]
KB20-50 nMCardiac and Gastric Mucosal H2 ReceptorsHistamineN/A[2]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The KB value represents the equilibrium dissociation constant of the antagonist-receptor complex, with a lower KB indicating higher affinity.

Experimental Protocols

This section provides a detailed methodology for the isolation and preparation of guinea pig atria and the subsequent generation of a this compound dose-response curve.

Materials and Reagents
  • Male Dunkin-Hartley guinea pigs (300-450 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • This compound hydrochloride

  • Histamine dihydrochloride (agonist)

  • Distilled, deionized water

  • Carbogen gas (95% O2, 5% CO2)

  • Surgical instruments (scissors, forceps)

  • Organ bath system with temperature control (32-37°C) and aeration

  • Force-displacement transducer

  • Data acquisition system

Experimental Workflow Diagram

experimental_workflow cluster_preparation Tissue Preparation cluster_experiment Dose-Response Experiment cluster_analysis Data Analysis animal Guinea Pig Euthanasia heart_excision Heart Excision animal->heart_excision atria_dissection Atria Dissection heart_excision->atria_dissection mounting Mounting in Organ Bath atria_dissection->mounting equilibration Equilibration Period histamine_control Histamine Control Dose-Response equilibration->histamine_control washout Washout histamine_control->washout mifentidine_incubation This compound Incubation (Increasing Concentrations) washout->mifentidine_incubation histamine_challenge Histamine Dose-Response in presence of this compound mifentidine_incubation->histamine_challenge data_acquisition Data Acquisition (Chronotropic & Inotropic Effects) histamine_challenge->data_acquisition curve_generation Dose-Response Curve Generation data_acquisition->curve_generation pa2_calculation pA2 Value Calculation curve_generation->pa2_calculation

Caption: Experimental workflow for this compound dose-response curve generation.

Protocol Steps
  • Animal Euthanasia and Heart Excision:

    • Humanely euthanize a guinea pig according to approved institutional animal care and use committee (IACUC) protocols.

    • Rapidly open the thoracic cavity and excise the heart.

    • Immediately place the heart in a beaker of cold, oxygenated Krebs-Henseleit solution.

  • Atria Dissection and Mounting:

    • Carefully dissect the atria from the ventricles.

    • Tie sutures to the opposite ends of the atrial preparation.

    • Mount the preparation in a temperature-controlled organ bath (32-37°C) containing Krebs-Henseleit solution, continuously bubbled with carbogen gas.

    • Connect one suture to a fixed hook and the other to a force-displacement transducer.

    • Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15-20 minutes.

  • Control Histamine Dose-Response Curve:

    • After equilibration, record the baseline atrial rate (chronotropy) and force of contraction (inotropy).

    • Construct a cumulative concentration-response curve for histamine by adding increasing concentrations of histamine to the organ bath at regular intervals.

    • Allow the response to each concentration to reach a plateau before adding the next concentration.

    • After obtaining the maximum response, wash the tissue with fresh Krebs-Henseleit solution until the baseline parameters are restored.

  • This compound Incubation and Antagonism:

    • Introduce a specific concentration of this compound into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 30-60 minutes).

    • Following incubation, repeat the cumulative histamine concentration-response curve in the presence of this compound.

    • Wash the tissue thoroughly.

    • Repeat this process with increasing concentrations of this compound, allowing for a full washout and re-equilibration period between each this compound concentration.

  • Data Acquisition and Analysis:

    • Continuously record the atrial rate and force of contraction using a data acquisition system.

    • For each this compound concentration, plot the histamine concentration-response curve.

    • The antagonistic effect of this compound will be observed as a rightward shift in the histamine dose-response curve.

    • Calculate the dose ratio for each concentration of this compound.

    • Construct a Schild plot (log(dose ratio - 1) vs. log(molar concentration of this compound)) to determine the pA2 value, which quantifies the potency of this compound as a competitive antagonist.

Signaling Pathway

This compound exerts its effects by competitively antagonizing the histamine H2 receptor, a G-protein coupled receptor (GPCR). In cardiac myocytes, the activation of H2 receptors by histamine leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to increased heart rate and contractility. This compound blocks the initial step of this cascade by preventing histamine from binding to the H2 receptor.

Histamine H2 Receptor Signaling Pathway in Cardiomyocytes

signaling_pathway cluster_cell Cardiomyocyte This compound This compound H2R H2 Receptor This compound->H2R Antagonizes Histamine Histamine Histamine->H2R Activates Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CardiacEffects Increased Chronotropy & Inotropy PKA->CardiacEffects Phosphorylates Targets

Caption: this compound's antagonism of the H2 receptor signaling pathway.

References

Application Notes & Protocols: Evaluating Mifentidine Efficacy Using the Shay Rat Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mifentidine is a potent histamine H2 receptor antagonist designed to treat gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).[1] Like other H2 blockers, its therapeutic effect stems from its ability to competitively inhibit the action of histamine on parietal cells in the stomach, thereby reducing gastric acid secretion.[1][2][3] This document provides detailed protocols for evaluating the anti-secretory and anti-ulcer efficacy of this compound using the Shay rat model, a well-established in vivo model for inducing gastric ulcers through pyloric ligation.[4][5] The accumulation of gastric acid following ligation leads to the formation of ulcers, allowing for the assessment of potential therapeutic agents.[4][5]

Mechanism of Action: Histamine H2 Receptor Antagonism

This compound is a competitive antagonist of histamine at the H2 receptors located on the basolateral surface of gastric parietal cells.[2][3] By blocking these receptors, this compound prevents histamine from stimulating the adenyl cyclase enzyme, which in turn reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP).[6] This cascade ultimately leads to decreased activity of the proton pump (H+/K+ ATPase), resulting in reduced secretion of gastric acid.[6] This reduction in gastric acidity promotes the healing of peptic ulcers and alleviates associated symptoms.[1]

Mifentidine_Mechanism_of_Action cluster_parietal_cell Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds to This compound This compound This compound->H2R Blocks AC Adenylate Cyclase H2R->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PP Proton Pump (H+/K+ ATPase) cAMP->PP Stimulates H_ion H+ PP->H_ion Secretes Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen into

Caption: this compound's mechanism of action on gastric parietal cells.

Data Presentation: Efficacy of this compound in the Shay Rat Model

The following tables summarize the quantitative data on the efficacy of this compound in comparison to other H2 receptor antagonists, Cimetidine and Ranitidine, in the Shay rat model.

Table 1: Inhibition of Gastric Acid Secretion in the 5-hour Shay Rat Model

CompoundED50 (mg/kg)Relative Potency (vs. Cimetidine)Relative Potency (vs. Ranitidine)
This compound 2.3~40x~5x
Ranitidine12.2~7.6x1x
Cimetidine92.81x~0.13x
Data sourced from a comparative study on the antisecretory effects of H2-receptor antagonists.[7]

Table 2: Protection Against Dimaprit-Induced Gastric Ulcers in Rats

CompoundED50 (mg/kg)
This compound 0.23
Ranitidine4.40
Cimetidine9.70
ED50 represents the effective dose that protected 50% of the animals from lesions.[7]

Table 3: Protection Against Cysteamine-Induced Duodenal Ulcers in Rats

CompoundED50 (mg/kg)
This compound 4.48
Ranitidine150.00
CimetidineED50 could not be determined due to low efficacy.
Data demonstrating the protective effects against duodenal ulcers.[7]

Experimental Protocols

Protocol 1: Shay Rat Model for Evaluation of Anti-Secretory Activity

This protocol details the procedure for inducing gastric acid accumulation in rats to assess the anti-secretory effects of this compound.

Materials:

  • Male Wistar rats (150-250g)

  • This compound, Ranitidine (standard), and vehicle (control) solutions

  • Anesthetic (e.g., ether, isoflurane)

  • Surgical instruments (scalpel, forceps, sutures)

  • Centrifuge tubes

  • pH meter

  • Tubes for titration

Procedure:

  • Animal Preparation: Fast the rats for 24-48 hours prior to the experiment, with free access to water.[4][8] House the animals in individual cages with raised wire mesh bottoms to prevent coprophagy.[9]

  • Drug Administration: Administer the test compound (this compound), standard drug (e.g., Ranitidine at 20 mg/kg), or vehicle to the respective groups of animals one hour before pyloric ligation.[4]

  • Surgical Procedure (Pyloric Ligation):

    • Anesthetize the rat using a suitable anesthetic.[4]

    • Make a small midline incision in the abdomen below the xiphoid process.[4]

    • Isolate the stomach and ligate the pyloric sphincter, being careful not to damage the surrounding blood vessels.[4]

    • Close the abdominal wall with sutures.[4]

  • Gastric Content Collection: After a set period (e.g., 4, 5, or 16 hours post-ligation), euthanize the rats.[7][8][10] Dissect out the stomach and collect the gastric contents into a centrifuge tube.[4]

  • Analysis of Gastric Secretion:

    • Centrifuge the gastric contents.

    • Measure the volume of the supernatant.

    • Determine the pH of the gastric juice using a pH meter.[4]

    • Estimate the total acidity by titrating the gastric juice with 0.01 N NaOH using a suitable indicator.[4]

Shay_Rat_Workflow A Animal Fasting (24-48 hours) B Drug Administration (this compound/Control) A->B C Anesthesia B->C D Pyloric Ligation Surgery C->D E Post-operative Period (e.g., 4 hours) D->E F Euthanasia & Stomach Dissection E->F G Gastric Content Collection F->G H Analysis: - Volume - pH - Total Acidity G->H

Caption: Experimental workflow for the Shay rat model.

Protocol 2: Evaluation of Anti-Ulcer Activity

This protocol is used to assess the protective effect of this compound against ulcer formation.

Procedure:

  • Follow steps 1-4 from Protocol 1.

  • Ulcer Scoring:

    • After collecting the gastric contents, cut the stomach along the greater curvature.

    • Rinse the stomach with saline and examine the gastric mucosa for ulcers.

    • Score the ulcers based on their number and severity. A common scoring system is as follows:

      • 0: No ulcer

      • 1: Red coloration

      • 2: Spot ulcers

      • 3: Hemorrhagic streaks

      • 4: Ulcers > 3mm but < 5mm

      • 5: Ulcers > 5mm

  • Ulcer Index Calculation: The ulcer index can be calculated using various formulas. A common formula is:

    • Ulcer Index = (Average number of ulcers per animal) + (Average severity score) + (Percentage of animals with ulcers) x 10⁻¹[4]

  • Percentage Inhibition: Calculate the percentage of ulcer inhibition using the following formula:

    • % Inhibition = [(Ulcer Index of Control - Ulcer Index of Test) / Ulcer Index of Control] x 100

Conclusion

The Shay rat model is a robust and reliable method for evaluating the anti-secretory and anti-ulcer properties of H2 receptor antagonists like this compound. The data indicates that this compound is a highly potent inhibitor of gastric acid secretion and affords significant protection against the formation of both gastric and duodenal ulcers, surpassing the efficacy of older drugs in its class such as Cimetidine and Ranitidine.[7] These protocols provide a standardized framework for the preclinical assessment of this compound and other novel anti-ulcer agents.

References

Application Notes and Protocols for Mifentidine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifentidine is a potent and selective histamine H2 receptor antagonist.[1][2] It also exhibits properties of an androgen receptor antagonist.[3][4] This document provides detailed protocols for the preparation of this compound solutions and their application in relevant cell-based assays to study its biological activity.

Data Presentation

Quantitative Data Summary

The following table summarizes the reported quantitative data for this compound's biological activity.

ParameterValueSpecies/SystemReference
H2 Receptor Antagonist Activity
pA27.66Guinea pig atria[1]
pA27.74Guinea pig ventricles[1]
KB20-50 nMGuinea pig cardiac and gastric mucosal H2 receptors[2]
EC503.28 µmol/LIsolated mouse stomach (vs. histamine)[1]
ED500.1 µmol/kg i.v.Anesthetized rat (vs. histamine-stimulated secretion)[1]
ED500.2 µmol/kg i.v.Anesthetized rat (vs. pentagastrin-stimulated secretion)[1]
ED501.35 µmol/kg i.v.Pylorus ligated rat[1]
ED5096 nmol/kg i.v.Gastric fistula dog (vs. pentagastrin)[1]
ED50119.7 nmol/kg i.v.Heidenhain pouch dog (vs. histamine)[1]
ED50323.8 nmol/kg p.o.Heidenhain pouch dog (vs. histamine)[1]
Androgen Receptor Antagonist Activity
Relative Binding AffinityComparable to cyproterone acetateIn vitro binding assay[4]

Experimental Protocols

This compound Solution Preparation

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

Protocol:

  • Stock Solution Preparation (10 mM):

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh out a small amount of this compound powder (e.g., 1 mg). The molecular weight of this compound is 228.29 g/mol .

    • Calculate the volume of DMSO required to make a 10 mM stock solution.

      • Volume (µL) = (Mass (mg) / 228.29 g/mol ) * 100,000

    • Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex thoroughly until the powder is completely dissolved. A brief sonication may be used to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Dilute the stock solution in sterile cell culture medium to the desired final concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.

    • For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium).

    • Prepare fresh working solutions for each experiment.

H2 Receptor Antagonist Activity Assay (cAMP Measurement)

This assay measures the ability of this compound to inhibit histamine-induced cyclic AMP (cAMP) production in cells expressing the H2 receptor.

Materials:

  • Cells expressing the histamine H2 receptor (e.g., HEK293 cells transfected with the H2 receptor, or a cell line endogenously expressing the receptor)

  • Cell culture medium and supplements

  • Histamine dihydrochloride

  • This compound working solutions

  • cAMP assay kit (e.g., ELISA or TR-FRET based)

  • 96-well cell culture plates

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

Protocol:

  • Cell Seeding:

    • Seed the H2 receptor-expressing cells into a 96-well plate at a predetermined optimal density.

    • Incubate the cells overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • The next day, remove the culture medium.

    • Wash the cells once with sterile PBS.

    • Add serum-free medium containing a PDE inhibitor (to prevent cAMP degradation) to each well and incubate for 30 minutes.

    • Add various concentrations of this compound working solutions to the wells. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).

    • Incubate for 30 minutes at 37°C.

  • Histamine Stimulation:

    • Add a fixed concentration of histamine (e.g., the EC80 concentration, predetermined from a dose-response curve) to all wells except the basal control wells.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of the histamine-induced cAMP production for each this compound concentration.

    • Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Androgen Receptor Antagonist Activity Assay (Reporter Gene Assay)

This assay determines the ability of this compound to inhibit androgen-induced transcriptional activity of the androgen receptor (AR).

Materials:

  • Prostate cancer cell line expressing the androgen receptor (e.g., LNCaP or a stably transfected cell line).

  • A reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase).

  • A transfection reagent.

  • Cell culture medium and supplements (charcoal-stripped serum is recommended to remove endogenous androgens).

  • Dihydrotestosterone (DHT) or a synthetic androgen like R1881.

  • This compound working solutions.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

Protocol:

  • Transfection (if necessary):

    • Seed the cells in a 96-well plate.

    • The next day, transfect the cells with the ARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Allow the cells to recover and express the reporter gene for 24-48 hours.

  • Compound Treatment:

    • Replace the medium with fresh medium containing charcoal-stripped serum.

    • Add various concentrations of this compound working solutions to the wells. Include a vehicle control.

    • Incubate for 1-2 hours.

  • Androgen Stimulation:

    • Add a fixed concentration of DHT or R1881 (e.g., 1 nM) to the wells, except for the vehicle control wells.

    • Incubate for an additional 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., using a co-transfected control plasmid or a separate cell viability assay).

    • Calculate the percentage of inhibition of androgen-induced luciferase activity for each this compound concentration.

    • Generate a dose-response curve and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that any observed effects of this compound are not due to cytotoxicity.

Materials:

  • Cells used in the primary assays.

  • This compound working solutions.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

Protocol:

  • Cell Seeding and Treatment:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with the same concentrations of this compound as used in the primary functional assays. Include a vehicle control and a positive control for cytotoxicity.

    • Incubate for the same duration as the primary assays.

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the this compound concentration to assess its cytotoxic potential.

Visualizations

Histamine H2 Receptor Signaling Pathway

H2_Signaling_Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R Binds & Activates This compound This compound (Antagonist) This compound->H2R Blocks G_protein Gs Protein (α, β, γ) H2R->G_protein Activates AC Adenylate Cyclase G_protein->AC α-subunit activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates targets

Caption: this compound blocks the H2 receptor signaling pathway.

Androgen Receptor Antagonist Experimental Workflow

AR_Antagonist_Workflow start Start seed_cells Seed AR-expressing cells in 96-well plate start->seed_cells transfect Transfect with ARE-luciferase reporter seed_cells->transfect treat_this compound Treat with this compound (various concentrations) transfect->treat_this compound treat_androgen Stimulate with Androgen (e.g., DHT) treat_this compound->treat_androgen incubate Incubate (24-48 hours) treat_androgen->incubate lyse_measure Lyse cells and measure Luciferase activity incubate->lyse_measure analyze Analyze Data: Calculate % inhibition, IC50 lyse_measure->analyze end End analyze->end

Caption: Workflow for Androgen Receptor Antagonist Assay.

This compound Solution Preparation Workflow

Solution_Prep_Workflow start Start weigh Weigh this compound powder start->weigh dissolve Dissolve in DMSO to make 10 mM Stock Solution weigh->dissolve aliquot_store Aliquot and Store at -20°C dissolve->aliquot_store thaw Thaw one aliquot aliquot_store->thaw dilute Dilute in cell culture medium to final working concentration (DMSO < 0.1%) thaw->dilute use Use immediately in assay dilute->use end End use->end

Caption: Workflow for preparing this compound solutions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mifentidine Dosage for Maximal In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for optimizing the in vivo dosage of Mifentidine, a potent and selective histamine H2-receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive antagonist of the histamine H2-receptor.[1][2][3] It selectively binds to H2-receptors, primarily on gastric parietal cells, thereby blocking the action of histamine and inhibiting gastric acid secretion.[1][3] Its action is specific, as it does not antagonize the effects of bethanechol or db-cAMP, which are involved in other pathways of acid secretion.[1]

Q2: What are the key pharmacokinetic parameters of this compound in humans?

A2: In healthy human subjects, this compound has been shown to have a terminal plasma half-life that is longer than other available H2-receptor antagonists, suggesting potential for once-a-day therapy.[4] The area under the plasma concentration-time curve (AUC) increases linearly with the dose.[4][5] After oral administration, peak plasma concentrations are typically reached within 2 to 4 hours.[6]

Q3: We are observing high variability in the anti-secretory response in our animal models. What could be the cause?

A3: High variability in response can be due to several factors:

  • Animal-to-animal physiological differences: Ensure that the animals are of a consistent age, weight, and health status. Acclimatize them properly before the experiment.

  • Drug administration: For oral administration, ensure accurate dosing and consider the fed/fasted state of the animals, as this can affect absorption. Intravenous administration may provide more consistent exposure.

  • Anesthesia: If using an anesthetized model, the type and depth of anesthesia can influence physiological responses, including gastric secretion.

  • Surgical technique: In models requiring surgical procedures, such as pylorus ligation, inconsistencies in the surgical technique can lead to variable results.

Q4: Our in vivo efficacy (ED50) values are different from those reported in the literature. Why might this be?

A4: Discrepancies in ED50 values can arise from differences in experimental models and protocols. Key factors include the species and strain of the animal used, the method of stimulating gastric acid secretion (e.g., histamine, pentagastrin), the route of drug administration (oral vs. intravenous), and the endpoint measured.[1] For instance, the reported intravenous ED50 for inhibiting histamine-stimulated secretion in anesthetized rats is 0.1 µmol/kg, while in pentagastrin-stimulated fistula dogs, it is 96 nmol/kg.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low Bioavailability Poor solubility of the compound in the vehicle. First-pass metabolism.Test different formulation vehicles to improve solubility. Consider intravenous administration to bypass first-pass metabolism and establish a baseline for maximal efficacy.
Unexpected Side Effects (e.g., cardiovascular) Off-target effects at higher doses.This compound has been shown to be free of cardiovascular effects at doses far above those needed for anti-secretory effects in dogs.[1] However, if such effects are observed, it is crucial to perform a dose-response study for the side effect and consider a different dose range or a more specific analogue.
Inconsistent Plasma Concentrations Issues with drug formulation or administration. Unusual pharmacokinetic behavior.Verify the stability and homogeneity of the dosing formulation. For oral dosing, control the feeding status of the animals. This compound has shown unusual pharmacokinetic behavior with a secondary peak in its concentration profile, which should be considered when designing sampling schedules.[4]

Data Presentation

Table 1: In Vivo Efficacy of this compound in Preclinical Models

Animal Model Stimulant Route of Administration ED50
Anesthetized Rat (Lumen Perfused Stomach)HistamineIntravenous (i.v.)0.1 µmol/kg[1]
Anesthetized Rat (Lumen Perfused Stomach)PentagastrinIntravenous (i.v.)0.2 µmol/kg[1]
Pylorus Ligated Rat-Intravenous (i.v.)1.35 µmol/kg[1]
Gastric Fistula DogPentagastrinIntravenous (i.v.)96 nmol/kg[1]
Heidenhain Pouch DogHistamineIntravenous (i.v.)119.7 nmol/kg[1]
Heidenhain Pouch DogHistamineOral (p.o.)323.8 nmol/kg[1]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Subjects (Single Oral Dose)

Dose Apparent Plasma Clearance (L/h) Terminal Plasma Half-life (h) Renal Clearance (L/h)
20 mg38.1[4]10.3[4]9.41[4]
40 mg31.0[4]12.0[4]9.5[4]
80 mg47.4[4]8.6[4]12.8[4]

Experimental Protocols

Protocol 1: Determination of ED50 in the Histamine-Stimulated Anesthetized Rat Model

  • Animal Preparation: Male Wistar rats (200-250g) are fasted for 24 hours with free access to water. Anesthetize with urethane (1.25 g/kg, i.p.).

  • Surgical Procedure: Perform a tracheotomy to ensure a clear airway. Cannulate the jugular vein for intravenous infusions. Perfuse the stomach with saline through cannulas inserted into the esophagus and duodenum.

  • Gastric Acid Secretion Stimulation: Infuse histamine intravenously at a constant rate (e.g., 4 mg/kg/h) to induce a stable plateau of gastric acid secretion.

  • This compound Administration: Once a stable secretory plateau is reached, administer this compound intravenously at various doses to different groups of animals.

  • Sample Collection and Analysis: Collect the gastric perfusate at 15-minute intervals. Titrate the acidity of the samples with 0.01 N NaOH to a pH of 7.0 to determine the acid output.

  • Data Analysis: Calculate the percentage inhibition of acid secretion for each dose. Determine the ED50 value by plotting the percentage inhibition against the log of the dose.

Visualizations

Mifentidine_Signaling_Pathway cluster_Parietal_Cell Gastric Parietal Cell Histamine Histamine H2R H2-Receptor Histamine->H2R Activates AC Adenylyl Cyclase H2R->AC Stimulates This compound This compound This compound->H2R Blocks cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes Lumen Gastric Lumen H_ion->Lumen

Caption: this compound blocks histamine-induced gastric acid secretion.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Dosage Optimization A Select Animal Model (e.g., Pylorus Ligated Rat) B Dose Range Finding Study (Single ascending doses) A->B C Pharmacokinetic (PK) Analysis (Plasma concentration vs. time) B->C D Dose-Response Study (Measure gastric acid inhibition) B->D F Pharmacodynamic (PD) Modeling (Relate PK to efficacy) C->F E Determine ED50 D->E E->F G Select Optimal Dose Range F->G

Caption: Workflow for in vivo dosage optimization of this compound.

Troubleshooting_Logic Start High Variability in Efficacy Data? CheckAdmin Verify Dosing Procedure & Formulation Homogeneity Start->CheckAdmin Yes LowBioavailability Low Efficacy Despite High Dose? Start->LowBioavailability No CheckModel Assess Animal Model Consistency (Health, Weight, Age) CheckAdmin->CheckModel CheckAssay Validate Efficacy Assay (e.g., Titration Method) CheckModel->CheckAssay Resolve Issue Resolved CheckAssay->Resolve TestSolubility Test Compound Solubility in Vehicle LowBioavailability->TestSolubility Yes RunIV Perform IV Dosing to Establish Max Effect TestSolubility->RunIV Metabolism Consider Rapid Metabolism (Perform PK study) RunIV->Metabolism Metabolism->Resolve

Caption: Troubleshooting guide for in vivo efficacy experiments.

References

Troubleshooting low solubility of Mifentidine in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Mifentidine Solubility

This guide provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals encountering low aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffer?

A1: this compound, like many pharmaceutical compounds, likely possesses physicochemical properties that limit its solubility in neutral aqueous solutions.[1] Key factors include:

  • Molecular Structure: The presence of nonpolar regions in the molecule can lead to hydrophobic interactions that favor the solid state over dissolution in water. This compound has an estimated XLogP3 of 1.8, indicating a degree of lipophilicity.[2]

  • Crystal Lattice Energy: Strong intermolecular forces in the solid crystal structure require significant energy to overcome during the dissolution process.

  • Ionization State: this compound contains an imidazole group and a formamidine group, which can be protonated.[2][3] The solubility of such ionizable compounds is highly dependent on the pH of the solution. At a pH where the molecule is uncharged, its solubility is typically at its lowest.

Q2: How can I improve the solubility of this compound using pH adjustment?

A2: Adjusting the pH is often the most effective initial strategy for ionizable compounds like this compound.[4][5] Since this compound contains basic nitrogen atoms, lowering the pH of the buffer will lead to their protonation, creating a charged species (a salt) that is generally much more soluble in water.

Strategy: Conduct a pH-solubility profile to identify the optimal pH range for your experiments.

  • Principle: By preparing a series of buffers across a relevant pH range (e.g., pH 2.0 to 7.4) and determining the solubility of this compound in each, you can identify a pH where the desired concentration is achieved.

  • Expected Outcome: You should observe a significant increase in solubility as the pH decreases from neutral.

Experimental Protocols & Data

Protocol 1: pH-Dependent Solubility Assessment

This protocol determines the equilibrium solubility of this compound at various pH values.

Materials:

  • This compound powder

  • Series of buffers (e.g., citrate, phosphate, HCl) at various pH points (e.g., 2.0, 4.0, 5.0, 6.0, 7.0, 7.4)

  • Vials or microcentrifuge tubes

  • Shaking incubator or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Add an excess amount of this compound powder to vials containing a fixed volume (e.g., 1 mL) of each buffer. The solid should be visible at the bottom.

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable mobile phase or buffer and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

  • Plot the measured solubility (e.g., in mg/mL) against the buffer pH.

Illustrative Data:

The following table presents hypothetical data to demonstrate the expected effect of pH on this compound solubility.

Buffer pHHypothetical this compound Solubility (mg/mL)
2.015.5
4.08.2
5.02.1
6.00.5
7.0< 0.1
7.4< 0.1
Q3: The required pH for solubility is not compatible with my experiment. What other methods can I try?

A3: If pH adjustment is not feasible, several other formulation strategies can be employed to enhance solubility.[6][7] The most common are the use of co-solvents and cyclodextrins.

  • Co-solvents: These are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[8][9] Common examples include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate the poorly soluble drug molecule (the "guest") within their cavity, forming an inclusion complex that has significantly higher aqueous solubility.

Protocol 2: Co-solvent Solubility Screening

Methodology:

  • Prepare stock solutions of your chosen co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400) in your primary aqueous buffer (at a physiologically compatible pH, e.g., 7.4). Create a range of concentrations, such as 5%, 10%, and 20% (v/v).

  • Perform the solubility assessment as described in Protocol 1 , but use the co-solvent buffer solutions instead of the pH series.

  • Analyze the samples to determine the solubility of this compound in each co-solvent mixture.

Illustrative Data:

The table below shows hypothetical data for this compound solubility in a pH 7.4 buffer with various co-solvents.

Co-solvent System (in pH 7.4 Buffer)Hypothetical this compound Solubility (mg/mL)
0% (Buffer only)< 0.1
10% Ethanol0.8
20% Ethanol2.5
10% Propylene Glycol1.2
20% Propylene Glycol3.1
10% PEG 4001.5
20% PEG 4004.0

Troubleshooting & Experimental Workflows

The following diagrams illustrate the logical flow for troubleshooting solubility issues and designing experiments.

G cluster_0 start Start: Low this compound Solubility Observed check_ph Is pH adjustment compatible with experiment? start->check_ph ph_exp Perform pH-Solubility Screening (Protocol 1) check_ph->ph_exp Yes other_methods Explore Alternative Methods check_ph->other_methods No ph_ok Solubility Goal Met? ph_exp->ph_ok ph_ok->other_methods No success Proceed with Experiment ph_ok->success Yes cosolvent_exp Perform Co-solvent Screening (Protocol 2) other_methods->cosolvent_exp cd_exp Perform Cyclodextrin Screening other_methods->cd_exp cosolvent_ok Solubility Goal Met? cosolvent_exp->cosolvent_ok cd_ok Solubility Goal Met? cd_exp->cd_ok cosolvent_ok->success Yes reassess Reassess Formulation Strategy (e.g., Solid Dispersions, Nanosuspensions) cosolvent_ok->reassess No cd_ok->success Yes cd_ok->reassess No

Caption: Troubleshooting workflow for low drug solubility.

G cluster_1 Experimental Workflow: Solubility Screening prep 1. Prepare Stock Solutions (Buffers, Co-solvents) add_drug 2. Add Excess This compound to Vials prep->add_drug equilibrate 3. Equilibrate (e.g., 24-48h shaking) add_drug->equilibrate separate 4. Separate Solid/Liquid (Centrifugation) equilibrate->separate analyze 5. Analyze Supernatant (HPLC / UV-Vis) separate->analyze plot 6. Plot Solubility vs. Condition analyze->plot

Caption: General workflow for a solubility screening experiment.

References

Identifying and mitigating Mifentidine off-target effects in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of Mifentidine in various assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective histamine H2-receptor antagonist.[1] Its primary mechanism of action is to competitively block the histamine H2 receptor, thereby inhibiting the production of gastric acid.[1] This makes it effective in studying conditions related to gastric acid secretion.

Q2: Are there any known or suspected off-target effects of this compound?

While specific off-target effects of this compound are not extensively documented in publicly available literature, its chemical structure as an imidazole derivative and its classification as a histamine H2-receptor antagonist suggest potential for off-target activities. Based on the profiles of structurally related compounds, such as cimetidine, two potential off-target effects to consider are:

  • Antiandrogenic Effects: Some imidazole-containing compounds have been shown to interact with the androgen receptor.[1][2][3][4]

  • Cardiac Ion Channel Modulation: Blockade of the hERG (human Ether-a-go-go-Related Gene) potassium channel is a common off-target effect for many drugs and has been observed with some antihistamines.[5][6]

Q3: What are the general strategies to minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable experimental data. General strategies include:

  • Using the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize the likelihood of engaging lower-affinity off-target sites.

  • Employing Control Compounds: Include a structurally unrelated H2-receptor antagonist as a control to ensure that the observed effects are specific to this compound's on-target activity.

  • Orthogonal Assays: Validate key findings using a different assay that measures the same biological endpoint through a different mechanism.

  • Selectivity Profiling: If unexpected results are observed, consider performing a broader selectivity screen against a panel of common off-target proteins.

Troubleshooting Guides

Issue 1: Unexpected Antiandrogenic Effects Observed in Cellular Assays

Symptoms:

  • In a cell line expressing the androgen receptor (e.g., LNCaP prostate cancer cells), you observe a decrease in the expression of androgen-responsive genes, even in the presence of an androgen like dihydrotestosterone (DHT).

  • You notice a reduction in cell proliferation in androgen-dependent cell lines that is not attributable to the H2-receptor blockade.

Potential Cause:

This compound may be acting as an antagonist at the androgen receptor (AR), similar to the known off-target effect of cimetidine.[1][2][3][4]

Troubleshooting Steps:

  • Confirm On-Target Activity: Ensure that the concentration of this compound you are using is appropriate for H2-receptor antagonism in your specific assay system.

  • Perform a Competitive Binding Assay: Directly assess the binding of this compound to the androgen receptor using a competitive binding assay. A detailed protocol is provided below.

  • Use a Structurally Different H2-Antagonist: Repeat the experiment with a non-imidazole H2-receptor antagonist (e.g., famotidine) to see if the same effect is observed.

  • Dose-Response Curve: Generate a dose-response curve for this compound's effect on both the H2 receptor and the androgen-mediated response to determine the potency of the off-target effect.

Issue 2: Unexplained Changes in Electrophysiological Recordings or Cardiotoxicity in In Vivo Models

Symptoms:

  • In patch-clamp experiments on cardiomyocytes or cells expressing cardiac ion channels, you observe an alteration in the action potential duration or specific ion channel currents that are not related to histamine signaling.

  • In in vivo studies, you observe unexpected cardiovascular effects, such as arrhythmias or changes in the QT interval of the electrocardiogram (ECG).

Potential Cause:

This compound may be blocking the hERG potassium channel, a common off-target interaction for many drugs that can lead to delayed repolarization of the cardiac action potential.[5][6]

Troubleshooting Steps:

  • Review the Literature: Check for any reports of cardiovascular effects with other imidazole-based H2-receptor antagonists.

  • Perform a hERG Channel Assay: Directly test the effect of this compound on the hERG channel using a manual or automated patch-clamp assay. A detailed protocol outline is provided below.

  • Assess Other Cardiac Ion Channels: If possible, screen this compound against a panel of key cardiac ion channels (e.g., NaV1.5, CaV1.2) to get a broader cardiac safety profile.

  • Concentration-Response Analysis: Determine the IC50 of this compound for hERG channel blockade to understand the potency of this off-target effect.

Quantitative Data on Off-Target Effects of a Related Compound

Due to the limited availability of public data on this compound's off-target affinities, the following table provides data for Cimetidine , a structurally related imidazole-based H2-receptor antagonist, to illustrate the potential for off-target interactions.

TargetCompoundLigandAssay TypeAffinity (Ki)Reference
On-Target
Histamine H2 ReceptorCimetidine[3H]-TiotidineRadioligand Binding42 nM[7]
Potential Off-Target
Androgen ReceptorCimetidine[3H]-MetriboloneRadioligand Binding140 µM[7]

Experimental Protocols

Protocol 1: Androgen Receptor Competitive Binding Assay

This protocol is a generalized method to determine if a test compound (this compound) can compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

  • Rat ventral prostate cytosol (source of androgen receptor)

  • [3H]-R1881 (radiolabeled synthetic androgen)

  • Unlabeled R1881 (for determining non-specific binding)

  • Test compound (this compound) at various concentrations

  • Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound and unlabeled R1881 in the assay buffer.

  • Assay Setup: In microcentrifuge tubes, add a constant amount of rat prostate cytosol, a fixed concentration of [3H]-R1881, and varying concentrations of either unlabeled R1881 (for the standard curve) or this compound. Include tubes with only [3H]-R1881 (total binding) and tubes with [3H]-R1881 and a high concentration of unlabeled R1881 (non-specific binding).

  • Incubation: Incubate the tubes at 4°C for 18-24 hours to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Add cold HAP slurry to each tube and incubate on ice with intermittent vortexing. The HAP binds the receptor-ligand complexes. Centrifuge the tubes and discard the supernatant containing the unbound radioligand.

  • Washing: Wash the HAP pellets with assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the HAP pellets, vortex, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: hERG Potassium Channel Patch-Clamp Assay

This protocol outlines the general steps for assessing the effect of this compound on hERG channels expressed in a mammalian cell line (e.g., HEK293) using the whole-cell patch-clamp technique.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4)

  • Intracellular solution (e.g., containing in mM: 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2)

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Test compound (this compound) at various concentrations

Procedure:

  • Cell Preparation: Plate the hERG-expressing cells onto glass coverslips and allow them to adhere.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Whole-Cell Configuration: Obtain a giga-ohm seal between the patch pipette and the cell membrane. Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic tail current.

  • Control Recording: Record baseline hERG currents in the absence of the test compound.

  • Drug Application: Perfuse the cell with the extracellular solution containing different concentrations of this compound.

  • Test Recording: Record the hERG currents in the presence of each concentration of this compound after the current has reached a steady state.

  • Washout: Perfuse the cell with the control extracellular solution to check for the reversibility of the drug effect.

  • Data Analysis: Measure the amplitude of the hERG tail current at each concentration of this compound. Calculate the percentage of inhibition and plot it against the log concentration of this compound to determine the IC50 value.

Visualizations

H2_Signaling_Pathway cluster_membrane Cell Membrane Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Binds Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates (Activates) AcidSecretion Acid Secretion ProtonPump->AcidSecretion Promotes This compound This compound This compound->H2R Blocks

Caption: this compound's on-target H2 receptor signaling pathway.

Off_Target_Workflow start Unexpected Result in Primary Assay step1 Verify On-Target Activity (Dose-Response) start->step1 step2 Hypothesize Potential Off-Targets (e.g., AR, hERG) step1->step2 step3 Select Appropriate Secondary Assays step2->step3 step4a Androgen Receptor Competitive Binding Assay step3->step4a step4b hERG Channel Patch-Clamp Assay step3->step4b step5 Determine Off-Target Potency (IC50) step4a->step5 step4b->step5 step6 Compare On-Target vs. Off-Target Potency step5->step6 end Mitigate by Adjusting Assay Conditions or Selecting a More Selective Compound step6->end

Caption: Experimental workflow for identifying off-target effects.

Androgen_Receptor_Off_Target cluster_cell Target Cell cluster_nucleus Nucleus DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR Binds & Activates ARE Androgen Response Element (ARE) in DNA AR->ARE Binds to This compound This compound (Potential Off-Target) This compound->AR Competitively Inhibits Gene_Expression Androgen-Responsive Gene Expression ARE->Gene_Expression Regulates

Caption: Hypothetical off-target antagonism of the androgen receptor.

References

Mifentidine Stability & Experimental Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Mifentidine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound during long-term storage and throughout experimental use. Here you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: this compound, as a histamine H2 receptor antagonist with an imidazole ring structure, is susceptible to several factors that can compromise its stability. The most common degradation pathways include:

  • Hydrolysis: Degradation in the presence of water, which can be catalyzed by acidic or alkaline conditions.

  • Oxidation: Degradation due to exposure to oxygen or oxidizing agents. The imidazole moiety can be particularly susceptible to oxidation.[1]

  • Photolysis: Degradation upon exposure to light, especially UV light.

  • Thermal Stress: Degradation at elevated temperatures.

It is crucial to control these factors during storage and experimentation to ensure the integrity of the compound.[2]

Q2: What are the recommended storage conditions for this compound for long-term stability?

A2: To ensure long-term stability, this compound should be stored in a well-closed container, protected from light and moisture. For solid forms, storage at controlled room temperature (20-25°C) is generally recommended. However, for solutions or formulations, refrigeration (2-8°C) may be necessary to minimize degradation. It is advisable to consult the manufacturer's specific recommendations.

Q3: How can I tell if my this compound sample has degraded?

A3: Degradation of this compound may be indicated by physical changes such as a change in color, odor, or the appearance of visible particulates in a solution. However, significant degradation can occur without any visible signs. Therefore, the most reliable method for assessing stability is through analytical techniques, such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify this compound and its degradation products.[3]

Q4: Are there any known incompatibilities with common excipients?

A4: While specific interaction studies for this compound may be limited, general knowledge of drug-excipient interactions suggests potential incompatibilities. For instance, excipients with high moisture content can accelerate hydrolysis. Reactive excipients, such as those containing peroxides, can promote oxidation. It is essential to conduct compatibility studies with your specific formulation to identify any adverse interactions.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays
Symptom Possible Cause Troubleshooting Steps
Decreased potency or variable antagonist activity.This compound Degradation in Media: this compound may be unstable in the cell culture media over the duration of the experiment, especially if the media has a slightly alkaline pH or is exposed to light for extended periods.1. Prepare Fresh Solutions: Prepare this compound stock solutions and dilutions in media immediately before each experiment. 2. pH Monitoring: Check the pH of your experimental media. If it is outside the optimal stability range for this compound, consider using a different buffer system. 3. Light Protection: Protect your experimental setup from direct light exposure by using amber-colored plates or covering the plates with foil. 4. Time-Course Experiment: Perform a time-course experiment to assess the stability of this compound in your specific assay conditions.
Unexpected cellular responses or toxicity.Formation of Degradation Products: Degradation products of this compound may have different biological activities or could be cytotoxic.1. Analytical Confirmation: Use a stability-indicating HPLC method to check for the presence of degradation products in your experimental samples. 2. Purify Sample: If degradation is confirmed, consider re-purifying your this compound stock.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Symptom Possible Cause Troubleshooting Steps
Extra peaks are observed in the chromatogram during stability testing.Forced Degradation: The experimental conditions (e.g., pH, temperature, light exposure) may be causing this compound to degrade.1. Review Experimental Protocol: Carefully review your experimental protocol to identify any potential stress conditions. 2. Conduct Forced Degradation Studies: Systematically expose this compound to acidic, basic, oxidative, photolytic, and thermal stress to identify the degradation products under controlled conditions. This will help in identifying the unknown peaks. 3. Optimize HPLC Method: Ensure your HPLC method is a stability-indicating method, capable of resolving this compound from all potential degradation products.[4]
The peak corresponding to this compound decreases over time.Long-Term Storage Instability: The storage conditions may not be optimal for long-term stability.1. Verify Storage Conditions: Confirm that the storage temperature, humidity, and light protection are in accordance with the recommended guidelines. 2. Re-test Primary Standard: If possible, compare the stored sample to a freshly prepared standard to confirm degradation.

Quantitative Data Summary

Stress Condition Typical % Degradation (H2 Antagonists) Potential Degradation Products
Acid Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h)10 - 25%Hydrolytic cleavage of the formamidine group.
Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C, 24h)15 - 30%Hydrolysis of the formamidine and potential imidazole ring opening.
Oxidative Degradation (e.g., 3% H₂O₂, RT, 24h)20 - 40%N-oxides, hydroxylated derivatives of the imidazole ring.[1]
Photolytic Degradation (e.g., UV light, 254 nm, 24h)5 - 15%Photolytic cleavage and rearrangement products.
Thermal Degradation (e.g., 80°C, 48h)5 - 10%Dehydration and rearrangement products.

Note: This data is for illustrative purposes and the actual degradation of this compound may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

    • Photolytic Degradation: Expose the stock solution in a transparent container to UV light (254 nm) for 24 hours.

    • Thermal Degradation: Keep the solid this compound powder in an oven at 80°C for 48 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Protocol 2: Long-Term Stability Study (ICH Guideline Q1A(R2))

This protocol provides a framework for conducting long-term stability studies for this compound according to ICH guidelines.[4]

  • Sample Preparation: Prepare at least three batches of the this compound drug substance or product in its final proposed packaging.

  • Storage Conditions: Store the samples at the long-term storage condition of 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[2]

  • Testing Frequency: Test the samples at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.[4]

  • Analytical Tests: At each time point, perform a battery of tests including:

    • Appearance

    • Assay (e.g., by HPLC)

    • Degradation products/impurities

    • Moisture content

    • Dissolution (for solid dosage forms)

  • Data Analysis: Analyze the data to establish a shelf-life for the product.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H2_Receptor H2 Receptor (GPCR) Histamine->H2_Receptor Binds & Activates This compound This compound (Antagonist) This compound->H2_Receptor Blocks G_Protein Gs Protein H2_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates & Activates Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Increases

Caption: this compound's Mechanism of Action as an H2 Receptor Antagonist.

Experimental_Workflow Start Start: this compound Sample Storage Long-Term Storage (ICH Conditions) Start->Storage Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Photo, Thermal) Start->Forced_Degradation Sampling Periodic Sampling Storage->Sampling Analysis Stability-Indicating HPLC Analysis Forced_Degradation->Analysis Sampling->Analysis Data_Evaluation Data Evaluation (Assay, Impurities, Dissolution) Analysis->Data_Evaluation Report Generate Stability Report Data_Evaluation->Report End End: Determine Shelf-life Report->End

Caption: Workflow for this compound Stability Testing.

References

Adjusting Mifentidine concentration to avoid cytotoxicity in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am starting a new experiment with Mifentidine. How do I determine a safe starting concentration for my cell line?

A1: When working with a compound with limited public cytotoxicity data, a dose-response experiment is critical.

  • Literature Review (Analogous Compounds): Start by reviewing literature on similar compounds, such as other histamine H2-receptor antagonists (e.g., cimetidine, ranitidine), to find a potential starting range. One study noted that histamine H2 receptor antagonists can inhibit the growth of certain melanoma cell lines.[1]

  • Wide Concentration Range: We recommend testing a broad range of concentrations in your initial experiment (e.g., from 1 nM to 1 mM) using serial dilutions. This will help you identify a narrow range where the compound has a biological effect without causing widespread cell death.

  • Control Wells: Always include untreated (vehicle-only) control wells to establish a baseline for 100% cell viability.

Q2: My cells are showing signs of distress (e.g., rounding up, detaching, low confluence) after this compound treatment. What should I do?

A2: These are common signs of cytotoxicity. Follow this troubleshooting workflow:

  • Confirm Cytotoxicity: Use a viability assay, such as the MTT or LDH assay, to quantify cell death compared to your vehicle-only control.

  • Lower the Concentration: Your current concentration is likely too high. Reduce the concentration of this compound by at least 50-75% in your next experiment, or perform a full dose-response curve to identify the IC50 (the concentration that inhibits 50% of cell viability).

  • Reduce Exposure Time: Cytotoxicity is often time-dependent.[2] Consider reducing the incubation time with the compound.

  • Check for Contamination: Rule out other causes of cell death, such as bacterial or fungal contamination, by visually inspecting your cultures under a microscope and checking your sterile technique.

  • Vehicle Control Toxicity: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity on its own. Keep the final vehicle concentration consistent across all wells and as low as possible (typically <0.5%).

Q3: How can I determine the optimal non-toxic concentration of this compound for my long-term experiments?

A3: The optimal concentration will be the highest dose that elicits the desired biological effect without significantly impacting cell viability over the full duration of your experiment.

  • Perform a Dose-Response Curve: Use a cell viability assay (see protocol below) to determine the IC50 value of this compound for your specific cell line.

  • Select a Sub-Toxic Concentration: For long-term functional assays, it is crucial to work at concentrations well below the IC50 value. A common starting point is to use a concentration that results in ≥90% cell viability.

  • Monitor Cell Health: Over the course of your long-term experiment, regularly monitor the morphology and confluence of your cells to ensure they remain healthy.

Data Presentation: Determining this compound's IC50

Since specific IC50 values for this compound are not available, researchers should use the following table template to record their own findings from dose-response experiments across different cell lines and time points.

Cell LineTime Point (Hours)IC50 Value (µM)Max Non-Toxic Conc. (≥90% Viability) (µM)Assay Method
e.g., MCF-724[Enter Value][Enter Value]MTT
e.g., MCF-748[Enter Value][Enter Value]MTT
e.g., HepG224[Enter Value][Enter Value]MTT
e.g., HepG248[Enter Value][Enter Value]MTT
[Your Cell Line][Your Time Point][Enter Value][Enter Value][Your Assay]

Experimental Protocols

Protocol: Determining Cell Viability using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution

  • Cell culture medium (serum-free for incubation step)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Seed your cells into a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow cells to attach and enter the logarithmic growth phase.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle-only and no-treatment controls.

    • Incubate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate at 37°C for 3-4 hours, protected from light. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure all crystals are fully dissolved.

  • Absorbance Reading:

    • Measure the absorbance of each well using a plate reader at a wavelength of 570-590 nm.

    • Use a reference wavelength of 630 nm to correct for background absorbance if necessary.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (which represent 100% viability).

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Visual Guides

Experimental & Troubleshooting Workflows

The following diagrams illustrate key processes for ensuring robust and reproducible in vitro results.

G cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Refinement & IC50 Determination cluster_2 Phase 3: Functional Assay Concentration Selection start Start with Wide Concentration Range (e.g., 1nM - 1mM) dose_response Perform Initial Dose-Response Assay (e.g., MTT @ 24h) start->dose_response analyze Analyze Viability Data dose_response->analyze narrow Select Narrower Range Around Active Area analyze->narrow ic50_exp Conduct Multiple Dose-Response Assays (e.g., 24h, 48h, 72h) narrow->ic50_exp calc_ic50 Calculate IC50 Values for Each Time Point ic50_exp->calc_ic50 select_conc Choose Concentration with High Viability (e.g., >90%) Well Below IC50 calc_ic50->select_conc functional_assay Proceed with Functional Experiment select_conc->functional_assay end Optimal Concentration Determined functional_assay->end

Caption: Workflow for determining the optimal non-toxic compound concentration.

G start Unexpected Cell Death Observed in Experiment check_controls Are control wells (vehicle-only) also affected? start->check_controls check_conc Is this the first time using this concentration? check_controls->check_conc No contamination Action: Check for contamination (visual, plating). Review sterile technique. check_controls->contamination Yes dose_response Action: Perform a full dose-response viability assay (e.g., MTT) to find IC50. check_conc->dose_response Yes lower_conc Action: Reduce concentration significantly (e.g., by 50-90%) for next experiment. check_conc->lower_conc No vehicle_tox Action: Test vehicle at different concentrations. Lower vehicle % if possible. contamination->vehicle_tox If no contamination G cluster_mito Mitochondrion compound Cytotoxic Compound (e.g., High Conc. This compound) stress Cellular Stress compound->stress bcl2 Pro-Apoptotic Bcl-2 Proteins (Bax, Bak) stress->bcl2 cyto_c Cytochrome c Release bcl2->cyto_c induces apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9 Caspase-9 cas9->apoptosome cas3 Executioner Caspases (Caspase-3, -7) apoptosome->cas3 activates apoptosis Apoptosis (Cell Death) cas3->apoptosis executes

References

Technical Support Center: Investigating the Unusual Pharmacokinetic Secondary Peak of Mifentidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unusual secondary peak observed in the pharmacokinetics of Mifentidine.

Troubleshooting Guide

This guide is designed to help you identify and troubleshoot potential causes for the secondary peak observed in your this compound pharmacokinetic studies.

Question: We are observing a consistent secondary peak in our plasma concentration-time profiles for this compound. What are the potential causes and how can we investigate them?

Answer: The appearance of a secondary peak in the pharmacokinetic profile of a drug, such as this compound, can be attributed to several physiological and physicochemical factors. Below is a table summarizing the most common causes and the recommended experimental approaches to investigate each possibility.

Potential Cause Description Primary Investigation Strategy Secondary Investigation/Confirmatory Assays
Enterohepatic Recirculation (EHC) The drug or its metabolites are excreted into the bile, stored in the gallbladder, and subsequently released back into the small intestine where they can be reabsorbed.[1][2]Bile Duct Cannulation Studies in Animal ModelsAdministration of a binding agent (e.g., cholestyramine) to interrupt reabsorption.[3] LC-MS/MS analysis of bile for this compound and its metabolites.
Delayed Gastric Emptying / Site-Specific Absorption Irregular or delayed emptying of the stomach contents can lead to a second absorption phase. Absorption may also be limited to a specific region of the intestine.Gastric Emptying ScintigraphyAdministration of a prokinetic agent (e.g., metoclopramide) to promote gastric emptying. In-situ intestinal perfusion studies (e.g., single-pass intestinal perfusion) in animal models.
Formation and Re-absorption of a Major Metabolite A metabolite of this compound may be formed, eliminated into the intestine, and then reabsorbed and potentially converted back to the parent drug.[4]In-vitro metabolism studies using liver microsomes or hepatocytes to identify major metabolites.[4]Pharmacokinetic profiling of the identified major metabolite(s) after direct administration.
Formulation-Dependent Effects The formulation of the drug product (e.g., controlled-release, enteric-coated) could lead to a biphasic release and absorption profile.In-vitro dissolution testing of the formulation under various pH conditions simulating the gastrointestinal tract.Comparative pharmacokinetic studies with different formulations (e.g., immediate-release solution vs. solid dosage form).

Frequently Asked Questions (FAQs)

Q1: What is enterohepatic recirculation and how can it cause a secondary peak?

A1: Enterohepatic recirculation is a process where a drug or its metabolites are excreted from the liver into the bile, stored in the gallbladder, and then released into the small intestine in response to a meal.[1][2] In the intestine, the drug can be reabsorbed back into the bloodstream, leading to a second peak in the plasma concentration-time profile.[1][2] For this to occur with a metabolite, it often needs to be converted back to the parent drug by intestinal enzymes.[1]

Q2: Could the secondary peak be an artifact of our bioanalytical method?

A2: While less common with robustly validated methods like LC-MS/MS, it is a possibility. Interference from a metabolite that is chromatographically similar to the parent drug could potentially cause a perceived secondary peak. To rule this out, ensure your bioanalytical method is thoroughly validated for selectivity and specificity, and that it can distinguish this compound from its known metabolites. Incurred sample reanalysis is also a crucial step to confirm the reproducibility of your results.

Q3: How does delayed gastric emptying lead to a double peak?

A3: If gastric emptying is slowed or occurs in a pulsatile manner, the drug may be released from the stomach into the small intestine for absorption in two or more distinct phases. This can result in multiple peaks in the plasma concentration profile, with the timing of the peaks corresponding to the gastric emptying events.

Q4: Our formulation is a simple immediate-release tablet. Could it still be the cause?

A4: While less likely with a well-formulated immediate-release tablet, factors such as poor solubility of the drug substance or interactions with excipients could potentially lead to delayed or biphasic dissolution and subsequent absorption. It is always recommended to perform thorough in-vitro dissolution studies that mimic physiological conditions to rule out formulation-dependent effects.

Q5: What are the implications of a secondary peak for drug development?

A5: The presence of a secondary peak can complicate the pharmacokinetic modeling of a drug and may impact dosing regimens. It can lead to a longer apparent half-life and increased overall drug exposure (AUC). Understanding the underlying mechanism is crucial for predicting drug-drug interactions, food effects, and inter-individual variability.

Experimental Protocols

Here are detailed methodologies for key experiments to investigate the secondary peak of this compound.

Protocol 1: In-Vivo Investigation of Enterohepatic Recirculation via Bile Duct Cannulation in Rats

Objective: To determine if this compound and/or its metabolites are excreted into the bile, supporting the hypothesis of enterohepatic recirculation.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound solution for oral or intravenous administration

  • Anesthetic (e.g., isoflurane)

  • Polyethylene tubing for cannulation

  • Surgical instruments

  • Bile collection vials

  • LC-MS/MS system for bioanalysis

Procedure:

  • Anesthetize the rat and perform a midline abdominal incision to expose the common bile duct.

  • Carefully cannulate the bile duct with polyethylene tubing, directing the flow of bile to an external collection vial.

  • Administer a single dose of this compound to the rat, either orally (by gavage) or intravenously (via the femoral vein).

  • Collect bile samples at predetermined time intervals (e.g., every 30 minutes) for up to 24 hours.

  • Simultaneously, collect blood samples from a separate cannula (e.g., in the jugular vein) at the same time points.

  • Process the bile and plasma samples and analyze for the concentration of this compound and its potential metabolites using a validated LC-MS/MS method.

  • Quantify the cumulative amount of this compound and its metabolites excreted in the bile over time. Significant biliary excretion would be strong evidence for enterohepatic recirculation.

Protocol 2: Bioanalytical Method for the Quantification of this compound and its Metabolites in Plasma and Bile using LC-MS/MS

Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of this compound and its major metabolites in biological matrices.

Instrumentation and Reagents:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[5][6]

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Internal Standard (IS): A structurally similar compound not present in the samples (e.g., a stable isotope-labeled this compound).

  • This compound and metabolite reference standards.

  • Plasma and bile from control animals.

Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma or bile sample, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of the initial mobile phase composition.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Flow rate: 0.4 mL/min

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for equilibration.

  • MS Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Optimize the precursor and product ion transitions for this compound, its metabolites, and the internal standard.

Method Validation:

  • Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines (e.g., FDA, EMA).[5]

Visualizations

Enterohepatic_Recirculation_Pathway cluster_Systemic_Circulation Systemic Circulation cluster_Liver Liver cluster_Biliary_System Biliary System cluster_Intestine Intestine Mifentidine_Blood This compound in Blood Mifentidine_Liver This compound Mifentidine_Blood->Mifentidine_Liver Hepatic Uptake Metabolite_Liver This compound-Glucuronide Mifentidine_Liver->Metabolite_Liver Metabolism (UGT) Bile Bile Metabolite_Liver->Bile Biliary Excretion Metabolite_Intestine This compound-Glucuronide Bile->Metabolite_Intestine Release into Intestine Mifentidine_Intestine This compound Metabolite_Intestine->Mifentidine_Intestine Deconjugation (β-glucuronidase) Mifentidine_Intestine->Mifentidine_Blood Reabsorption

Caption: Potential Enterohepatic Recirculation Pathway of this compound.

Troubleshooting_Workflow Start Secondary Peak Observed in PK Profile Hypothesis1 Hypothesis: Enterohepatic Recirculation? Start->Hypothesis1 Hypothesis2 Hypothesis: Delayed Gastric Emptying? Hypothesis1->Hypothesis2 No Experiment1 Bile Duct Cannulation Study Hypothesis1->Experiment1 Yes Hypothesis3 Hypothesis: Metabolite Reabsorption? Hypothesis2->Hypothesis3 No Experiment2 Gastric Emptying Study Hypothesis2->Experiment2 Yes Hypothesis4 Hypothesis: Formulation Effect? Hypothesis3->Hypothesis4 No Experiment3 In-vitro Metabolism & Metabolite PK Hypothesis3->Experiment3 Yes Experiment4 In-vitro Dissolution Testing Hypothesis4->Experiment4 Yes Result1 Significant Biliary Excretion? Experiment1->Result1 Result2 Delayed/Biphasic Emptying? Experiment2->Result2 Result3 Active Metabolite with Recirculation? Experiment3->Result3 Result4 Biphasic Dissolution? Experiment4->Result4 Result1->Hypothesis2 No Conclusion1 EHC is the Likely Cause Result1->Conclusion1 Yes Result2->Hypothesis3 No Conclusion2 Gastric Emptying is the Cause Result2->Conclusion2 Yes Result3->Hypothesis4 No Conclusion3 Metabolite Kinetics is the Cause Result3->Conclusion3 Yes Conclusion4 Formulation is the Cause Result4->Conclusion4 Yes End Mechanism Identified Result4->End No, Re-evaluate Conclusion1->End Conclusion2->End Conclusion3->End Conclusion4->End

Caption: A Logical Workflow for Troubleshooting the Secondary Peak.

References

Technical Support Center: Mifentidine Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on potential cross-reactivity issues with mifentidine in common immunoassays. Direct data on this compound is limited; therefore, this guide leverages data from the structurally similar H2-receptor antagonist, ranitidine, to inform troubleshooting and best practices.

Frequently Asked Questions (FAQs)

Q1: What is immunoassay cross-reactivity?

A1: Immunoassay cross-reactivity refers to the interference in an assay caused by a substance other than the target analyte.[1][2] This occurs when a non-target molecule, in this case, potentially this compound, has a chemical structure similar enough to the target analyte to be recognized and bound by the assay's antibodies.[1][3] This can lead to inaccurate results, most commonly false positives.[4][5]

Q2: Is this compound known to cross-react in any specific immunoassays?

A2: Currently, there is a lack of specific published data detailing the cross-reactivity of this compound in commercially available immunoassays. However, due to its structural similarities to other H2-receptor antagonists like ranitidine, which has documented cross-reactivity, it is prudent to consider this possibility in your experimental work.

Q3: In which assays has ranitidine, a similar compound, shown cross-reactivity?

A3: Ranitidine has been reported to cause false-positive results in certain amphetamine immunoassays.[4][5][6] Specifically, interference has been noted with the monoclonal EMIT d.a.u. amphetamine/methamphetamine immunoassay and the Beckman Coulter AMPH assay.[5][7] Conversely, assays like the polyclonal EMIT d.a.u. amphetamine and the TDx amphetamine/methamphetamine II assays have not shown this interference.[7]

Troubleshooting Guide

Problem: Unexpected positive results in an immunoassay when testing samples containing this compound.

This guide provides a step-by-step approach to investigate and mitigate potential cross-reactivity from this compound.

Step 1: Review Assay Specificity

  • Action: Consult the manufacturer's package insert for the specific immunoassay being used.

  • Purpose: To check the manufacturer's list of known cross-reactants. While this compound may not be listed, structurally similar compounds like ranitidine might be.

Step 2: Confirmation with a Second, Different Assay

  • Action: Re-test the sample using an alternative immunoassay method that employs a different antibody or detection principle.

  • Purpose: To verify the initial result. If the second assay is negative, the initial result is likely a false positive due to cross-reactivity. For example, if a monoclonal amphetamine assay gave a positive result, re-testing with a polyclonal assay could be informative.[7]

Step 3: Confirmatory Analysis by Mass Spectrometry

  • Action: Analyze the sample using a highly specific and sensitive method like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purpose: To definitively identify and quantify the substances present in the sample. Mass spectrometry is the gold standard for confirming immunoassay results and distinguishing between the target analyte and cross-reacting compounds.[5]

Step 4: Sample Dilution

  • Action: Perform a serial dilution of the sample and re-run the immunoassay.

  • Purpose: To reduce the concentration of the interfering substance. If the positive signal disappears or decreases non-linearly with dilution, it may indicate cross-reactivity.[3]

Quantitative Data on Ranitidine Cross-Reactivity

The following table summarizes the concentrations at which ranitidine has been observed to cause false-positive results in specific amphetamine immunoassays. This data can be used as a reference point when assessing the potential for this compound interference.

ImmunoassayRanitidine Concentration Causing False PositiveReference
Monoclonal EMIT d.a.u. Amphetamine/Methamphetamine Assay (ME)> 91 mg/L[7]
Beckman Coulter AMPH Assay160 µg/mL[5]

Experimental Protocols

Protocol 1: Preparation of Spiked Samples for Cross-Reactivity Testing

This protocol describes how to prepare urine samples spiked with a potential cross-reactant to test for interference in an immunoassay.

Materials:

  • Drug-free urine

  • This compound (or ranitidine as a control) standard of known concentration

  • Volumetric flasks and pipettes

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or deionized water).

  • Create a series of working solutions by diluting the stock solution with drug-free urine to achieve a range of concentrations (e.g., spanning from expected therapeutic levels to higher concentrations).

  • Analyze the spiked urine samples using the immunoassay .

  • Run a negative control (drug-free urine) and a positive control (urine spiked with the target analyte) alongside the test samples.

Protocol 2: Confirmatory Analysis by GC-MS

This is a general outline for the confirmation of a presumptive positive immunoassay result. Specific parameters will vary based on the analyte and instrumentation.

Materials:

  • Sample with a presumptive positive result

  • Internal standard

  • Extraction solvent (e.g., ethyl acetate)

  • Derivatizing agent (if necessary)

  • GC-MS instrument

Methodology:

  • Sample Preparation:

    • Add an internal standard to the urine sample.

    • Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the urine matrix.

    • Evaporate the solvent and reconstitute the residue in a small volume of a suitable solvent.

    • If necessary, derivatize the analyte to improve its chromatographic properties.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS.

    • The gas chromatograph separates the components of the mixture.

    • The mass spectrometer fragments the molecules and detects the resulting ions.

  • Data Interpretation:

    • Compare the retention time and mass spectrum of the detected compound to a certified reference standard of the target analyte.

    • The presence of the target analyte is confirmed if both the retention time and the mass spectrum match the reference standard.

Visualizations

cluster_0 Immunoassay Principle cluster_1 Cross-Reactivity Mechanism Antibody Assay Antibody Binding Specific Binding Antibody->Binding Analyte Target Analyte (e.g., Amphetamine) Analyte->Binding This compound This compound (Structurally Similar) CrossReaction Non-Specific Binding This compound->CrossReaction FalsePositive False-Positive Result CrossReaction->FalsePositive Antibody_2 Assay Antibody Antibody_2->CrossReaction Start Unexpected Positive Result CheckInsert Review Assay Package Insert Start->CheckInsert ConfirmAssay Test with Alternative Immunoassay CheckInsert->ConfirmAssay ConfirmMS Confirm with GC-MS or LC-MS ConfirmAssay->ConfirmMS Result Result Interpretation ConfirmMS->Result TruePositive True Positive Result->TruePositive Confirmed FalsePositive False Positive (Cross-Reactivity) Result->FalsePositive Not Confirmed

References

Validation & Comparative

Mifentidine vs. Ranitidine: A Comparative Analysis of Potency in Gastric Acid Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the comparative potency of histamine H2-receptor antagonists is crucial for the advancement of treatments for acid-related gastrointestinal disorders. This guide provides an objective comparison of mifentidine and ranitidine, focusing on their efficacy in inhibiting gastric acid secretion, supported by experimental data.

Executive Summary

This compound, a newer generation H2-receptor antagonist, demonstrates significantly higher potency in inhibiting gastric acid secretion compared to the widely recognized ranitidine. In vivo studies in rat models have shown this compound to be approximately five times more potent than ranitidine. This heightened potency is also reflected in its efficacy in experimental ulcer models. While both drugs act as competitive antagonists at the histamine H2 receptor on parietal cells, the available data consistently points to this compound as the more potent of the two in preclinical settings.

Data Presentation

The following tables summarize the quantitative data gathered from various experimental models comparing the potency of this compound and ranitidine.

Table 1: In Vivo Potency in Gastric Acid Secretion Inhibition (Shay Rat Model)

CompoundED₅₀ (mg/kg)Relative Potency (vs. Ranitidine)
This compound2.3[1]~5.3x more potent
Ranitidine12.2[1]1x

Table 2: Efficacy in Experimental Ulcer Models in Rats

Ulcer ModelParameterThis compound (ED₅₀ mg/kg)Ranitidine (ED₅₀ mg/kg)
Dimaprit-Induced Gastric UlcerProtection0.23[1]4.40[1]
Cysteamine-Induced Duodenal UlcerProtection4.48[1]150.00[1]

Mechanism of Action: Signaling Pathway

Both this compound and ranitidine are competitive antagonists of the histamine H2 receptor located on the basolateral membrane of gastric parietal cells. By blocking this receptor, they prevent histamine from stimulating the adenylyl cyclase pathway, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). This cascade ultimately leads to decreased activation of the proton pump (H+/K+ ATPase), resulting in reduced secretion of gastric acid into the stomach lumen.

G cluster_ParietalCell Gastric Parietal Cell cluster_antagonist Mechanism of Inhibition Histamine Histamine H2R H2 Receptor Histamine->H2R Binds to AC Adenylyl Cyclase H2R->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active ProtonPump H+/K+ ATPase (Proton Pump) PKA_active->ProtonPump Phosphorylates (Activates) H_ion H+ (Acid) Secretion ProtonPump->H_ion Results in This compound This compound This compound->H2R Competitively Blocks Ranitidine Ranitidine Ranitidine->H2R Competitively Blocks

Caption: Signaling pathway of histamine-stimulated gastric acid secretion and its inhibition by this compound and ranitidine.

Experimental Protocols

Shay Rat Model for Gastric Secretion

This in vivo model is a standard procedure to evaluate the antisecretory activity of compounds.

G start Start: Fasted Rats pylorus_ligation Pylorus Ligation Surgery start->pylorus_ligation drug_admin Administer Test Compound (this compound, Ranitidine, or Vehicle) Intraperitoneally pylorus_ligation->drug_admin wait Wait for 5 Hours drug_admin->wait euthanasia Euthanize Rats wait->euthanasia stomach_removal Remove Stomach euthanasia->stomach_removal gastric_juice_collection Collect Gastric Juice stomach_removal->gastric_juice_collection analysis Measure Volume and Acidity of Gastric Juice gastric_juice_collection->analysis end End: Determine ED₅₀ analysis->end

Caption: Workflow for the Shay rat model to assess gastric acid secretion.

Methodology:

  • Animal Model: Male Wistar rats are typically used.

  • Fasting: The rats are fasted for 24-48 hours before the experiment but are allowed free access to water.

  • Procedure: Under anesthesia, a midline laparotomy is performed, and the pyloric sphincter is ligated.

  • Drug Administration: Immediately after ligation, the test compounds (this compound, ranitidine) or a vehicle control are administered, usually intraperitoneally or orally.

  • Incubation Period: The animals are allowed to recover and are kept for a specific period, typically 4-5 hours.

  • Sample Collection: After the incubation period, the animals are euthanized. The esophagus is clamped, and the stomach is removed. The gastric contents are collected.

  • Analysis: The volume of the gastric juice is measured, and the acid concentration is determined by titration with a standardized base (e.g., 0.1 N NaOH) to a specific pH endpoint. The total acid output is then calculated.

  • Data Analysis: Dose-response curves are constructed, and the ED₅₀ (the dose that produces 50% of the maximal inhibitory effect) is calculated for each compound.

Pentagastrin-Stimulated Gastric Acid Secretion in Humans

This clinical research protocol is used to assess the efficacy of acid-suppressing drugs in humans.

Methodology:

  • Subjects: Healthy volunteers or patients with specific gastrointestinal conditions are recruited.

  • Fasting: Subjects fast overnight prior to the study.

  • Baseline Secretion: A nasogastric tube is inserted, and basal gastric acid secretion is collected for a defined period.

  • Drug Administration: The test drug (e.g., this compound or ranitidine) or a placebo is administered, typically orally.

  • Stimulation: After a set time following drug administration, a continuous intravenous infusion of pentagastrin (a synthetic secretagogue) is started to stimulate gastric acid secretion.

  • Sample Collection: Gastric juice is collected continuously in fractions for a predetermined period during pentagastrin infusion.

  • Analysis: The volume and acid concentration of each fraction are measured to determine the acid output over time.

  • Data Analysis: The percentage inhibition of stimulated acid secretion by the drug is calculated by comparing the results with the placebo group.

Conclusion

References

A Comparative In Vivo Efficacy Analysis of Mifentidine and Famotidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of two histamine H2 receptor antagonists, mifentidine and famotidine. The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in understanding the pharmacological profiles of these two compounds.

Mechanism of Action: Histamine H2 Receptor Antagonism

Both this compound and famotidine exert their therapeutic effects by competitively inhibiting the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells. This action blocks the downstream signaling pathway that leads to the secretion of gastric acid.

G cluster_ParietalCell Parietal Cell cluster_Inhibitors Inhibition Histamine Histamine H2R H2 Receptor Histamine->H2R Binds to AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes GastricLumen Gastric Lumen H_ion->GastricLumen Gastric Acid Secretion This compound This compound This compound->H2R Competitively Inhibits Famotidine Famotidine Famotidine->H2R Competitively Inhibits

Figure 1: Signaling pathway of histamine-induced gastric acid secretion and inhibition by H2 receptor antagonists.

Preclinical Efficacy Comparison

The following tables summarize the available preclinical data for this compound and famotidine in various animal models.

Inhibition of Gastric Acid Secretion
CompoundAnimal ModelMethod of AdministrationED50 (mg/kg)Potency Ratio (this compound/Famotidine)
This compound Shay RatOral2.3~0.35
Famotidine Shay RatOral0.80

ED50: The dose of a drug that produces 50% of its maximum response.

Prevention of Experimental Ulcers
CompoundAnimal ModelUlcer Induction MethodED50 (mg/kg)
This compound RatDimaprit-induced Gastric Ulcer0.23
RatCysteamine-induced Duodenal Ulcer4.48
Famotidine RatNot specified in direct comparisonNot available

One study directly compared the potency of this compound and famotidine in preventing mepirizole-induced duodenal ulcers in rats, finding their potency to be this compound ≥ famotidine > ranitidine > cimetidine.

Clinical Efficacy Comparison

Inhibition of Gastric Acid Secretion in Humans
CompoundStudy PopulationStimulation MethodDoseInhibition of Stimulated Acid Output
This compound Healthy SubjectsPentagastrin10 mg (oral)39%
Duodenal Ulcer PatientsPeptone Meal10 mg (oral)45%
Duodenal Ulcer PatientsPeptone Meal20 mg (oral)90%
Famotidine Healthy SubjectsPentagastrin4.3 µg/kg/hr (IV)25-50%
Healthy SubjectsPentagastrin38.7 µg/kg/hr (IV)92-96%
Duodenal Ulcer Healing Rates

Famotidine has been extensively studied in clinical trials for the treatment of duodenal ulcers.

Treatment Regimen2 Weeks Healing Rate4 Weeks Healing Rate8 Weeks Healing Rate
Famotidine 40 mg h.s.-70%83%
Famotidine 20 mg b.i.d.-67%82%
Famotidine 40 mg b.i.d.-75%82%
Placebo-31%45%

h.s.: at bedtime; b.i.d.: twice a day[1]

An integrated analysis of multiple studies reported cumulative healing rates for famotidine in duodenal ulcer patients as 46% at two weeks, 77% at four weeks, and 91% at eight weeks[2].

Gastric Ulcer Healing Rates

Famotidine has also demonstrated efficacy in the healing of benign gastric ulcers.

Treatment Regimen8 Weeks Healing Rate
Famotidine 40 mg daily64% - 80%
PlaceboNot specified

In a multicenter, double-blind controlled study, 97% of ulcers in the famotidine group were healed by the end of the study, compared to 66% in the placebo group[3].

Experimental Protocols

Shay Rat Model for Gastric Secretion

This model is a widely used method for evaluating the anti-secretory activity of compounds.

G cluster_workflow Shay Rat Experimental Workflow Fasting Fasting of Rats (e.g., 24-48 hours with free access to water) Anesthesia Anesthesia (e.g., ether or other suitable anesthetic) Fasting->Anesthesia PyloricLigation Pyloric Ligation Surgery Anesthesia->PyloricLigation DrugAdmin Oral Administration of Test Compound (this compound, Famotidine, or Vehicle) PyloricLigation->DrugAdmin Incubation Post-operative Incubation (e.g., 4-19 hours) DrugAdmin->Incubation Sacrifice Euthanasia of Rats Incubation->Sacrifice GastricCollection Collection of Gastric Contents Sacrifice->GastricCollection Analysis Measurement of Gastric Volume, pH, and Acid Output GastricCollection->Analysis

Figure 2: General workflow for the Shay rat model of gastric secretion.

Detailed Methodology:

  • Animal Preparation: Male Wistar or Sprague-Dawley rats are typically used. The animals are fasted for a specific period (e.g., 24-48 hours) prior to the experiment but are allowed free access to water.

  • Anesthesia and Surgery: The rats are anesthetized, and a midline abdominal incision is made to expose the stomach. The pyloric sphincter is then ligated with a silk suture.

  • Drug Administration: Immediately after pyloric ligation, the test compound (this compound or famotidine) or vehicle is administered orally or intraduodenally.

  • Incubation Period: The abdominal incision is closed, and the animals are allowed to recover in individual cages for a set period (e.g., 4 to 19 hours).

  • Sample Collection: At the end of the incubation period, the animals are euthanized. The esophagus is clamped, and the stomach is removed. The gastric contents are collected and centrifuged.

  • Analysis: The volume of the gastric juice is measured, and the pH is determined. The total acid output is then calculated by titrating the gastric juice with a standardized solution of sodium hydroxide.

Histamine-Stimulated Gastric Acid Secretion in Dogs

This model is used to assess the potency of H2 receptor antagonists in a larger animal model that more closely resembles human physiology.

G cluster_workflow Canine Gastric Fistula Experimental Workflow Fasting Fasting of Dogs (e.g., overnight) Fistula Chronic Gastric Fistula Preparation Fasting->Fistula DrugAdmin Administration of Test Compound (this compound, Famotidine, or Vehicle) Fistula->DrugAdmin HistamineInfusion Continuous Intravenous Infusion of Histamine Fistula->HistamineInfusion GastricCollection Collection of Gastric Juice via Fistula HistamineInfusion->GastricCollection Analysis Measurement of Gastric Acid Output GastricCollection->Analysis

Figure 3: General workflow for histamine-stimulated gastric secretion in dogs with a gastric fistula.

Detailed Methodology:

  • Animal Model: Beagle dogs are surgically prepared with a chronic gastric fistula, which allows for the direct collection of gastric secretions. The animals are allowed to recover fully from the surgery before being used in experiments.

  • Experimental Procedure: The dogs are fasted overnight. On the day of the experiment, a continuous intravenous infusion of histamine is initiated to stimulate gastric acid secretion.

  • Drug Administration: Once a steady state of acid secretion is achieved, the H2 receptor antagonist (this compound or famotidine) is administered, typically intravenously or orally.

  • Sample Collection: Gastric juice is collected continuously from the gastric fistula in timed intervals.

  • Analysis: The volume of gastric juice is measured for each collection period, and the acid concentration is determined by titration. The total acid output is then calculated. The inhibitory effect of the drug is determined by comparing the acid output before and after drug administration.

Summary and Conclusion

Both this compound and famotidine are effective inhibitors of gastric acid secretion through the mechanism of H2 receptor antagonism.

  • Preclinical Data: In preclinical rat models, both this compound and famotidine have demonstrated potent antisecretory and antiulcer activities. The available data suggests that this compound may be more potent than famotidine in some models, although direct comparative studies are limited.

  • Clinical Data: Famotidine is a well-established therapeutic agent with extensive clinical data supporting its efficacy in the healing of duodenal and gastric ulcers. Clinical data for this compound is less extensive but indicates a significant inhibitory effect on gastric acid secretion in humans.

References

Head-to-head comparison of Mifentidine and nizatidine in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the preclinical profiles of two histamine H2 receptor antagonists: Mifentidine and Nizatidine. The information presented is intended to assist researchers in evaluating the pharmacological, pharmacokinetic, and toxicological properties of these compounds in various preclinical models.

Introduction

This compound and Nizatidine are histamine H2 receptor antagonists that inhibit gastric acid secretion. While both compounds share this primary mechanism of action, their distinct chemical structures give rise to differences in potency, duration of action, and pharmacokinetic profiles. This guide summarizes key preclinical data to facilitate a direct comparison of their performance.

Pharmacodynamic Profile

The pharmacodynamic properties of this compound and Nizatidine have been evaluated in a range of in vitro and in vivo models. The following tables summarize their comparative potency and efficacy in inhibiting histamine-mediated effects.

Table 1: In Vitro H2 Receptor Antagonist Activity

ParameterThis compoundNizatidineReference Compound
pA2 (Guinea Pig Atria) 7.66Not directly comparedRanitidine: ~7.2
IC50 (Histamine-stimulated acid secretion, isolated mouse stomach) 3.28 µmol/lNot directly comparedRanitidine: Not specified in this model

Table 2: In Vivo Antisecretory Activity

ModelParameterThis compoundNizatidineReference Compound
Histamine-stimulated acid secretion (anesthetized rat) ED50 (i.v.)0.1 µmol/kgNot directly comparedRanitidine: Not specified in this model
Pentagastrin-stimulated acid secretion (anesthetized rat) ED50 (i.v.)0.2 µmol/kgNot directly comparedRanitidine: Not specified in this model
Pylorus-ligated rat ED50 (i.v.)1.35 µmol/kgPotent inhibition observedCimetidine: Less potent than nizatidine
Gastric fistula dog (Pentagastrin-stimulated) ED50 (i.v.)96 nmol/kgNot directly comparedRanitidine: Not specified in this model
Heidenhain pouch dog (Histamine-stimulated) ED50 (i.v.)119.7 nmol/kgPotent inhibition observedRanitidine: Similar potency to nizatidine[1]
Heidenhain pouch dog (Histamine-stimulated) ED50 (p.o.)323.8 nmol/kgNot directly comparedRanitidine: Not specified in this model

This compound demonstrated potent and long-lasting antisecretory effects in various animal models. Notably, its duration of action in dogs was significantly longer than that of ranitidine. Nizatidine also exhibits potent inhibition of gastric acid secretion stimulated by various secretagogues and is considered to have a potency similar to or slightly greater than ranitidine.[1]

Pharmacokinetic Profile

The pharmacokinetic parameters of this compound and Nizatidine have been characterized in several species, as well as in human volunteers.

Table 3: Comparative Pharmacokinetic Parameters

ParameterThis compound (Humans, 20 mg oral dose)Nizatidine (Humans)
Bioavailability Not specified>70%[2]
Peak Plasma Concentration (Cmax) Not specified700-1800 µg/L (150 mg dose)[2]
Time to Peak (Tmax) Not specified0.5-3 hours[2]
Elimination Half-life (t1/2) 10.3 hours[3]1-2 hours[2]
Plasma Clearance 38.1 L/h[3]40-60 L/h[2]
Volume of Distribution (Vd) Not specified0.8-1.5 L/kg[2]
Protein Binding Not specified~35%[2]
Primary Route of Elimination ~20% excreted unchanged in urine[3]>90% excreted in urine within 12 hours (~60% as unchanged drug)[2]

This compound exhibits a notably longer terminal plasma half-life in humans compared to nizatidine, suggesting the potential for less frequent dosing.[2][3] Nizatidine is rapidly absorbed and eliminated, primarily through renal excretion.[2]

Toxicological Profile

Preclinical toxicology studies are crucial for assessing the safety of new drug candidates. The available data for this compound and Nizatidine are summarized below.

Table 4: Summary of Preclinical Toxicology Findings

Study TypeThis compoundNizatidine
Acute Toxicity No significant objective or subjective effects were noted in healthy men after single oral doses up to 80 mg.[3]Median lethal doses (MLD) in rodents were >1600 mg/kg (oral). No deaths in dogs at 800 mg/kg (oral) or monkeys at 1200 mg/kg (oral).[4]
Subchronic/Chronic Toxicity Data not available in the provided search results.Rats survived up to 1.0% in the diet for 1 year with slight decreases in body weight gain and increases in liver and kidney weights. Dogs tolerated oral doses up to 400 mg/kg/day for 1 year with some clinical signs of toxicity at higher doses.[4]
Specific Toxicity Data not available in the provided search results.No demonstrable antiandrogenic action.[2] No evidence of significant toxicity in gastric mucosa, male sex organs, or liver.[4]

Nizatidine has been extensively evaluated for toxicity and is generally well-tolerated in preclinical models, with a wide safety margin.[4][5] Limited published data is available on the comprehensive preclinical toxicology of this compound.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided.

H2_Receptor_Signaling_Pathway cluster_Parietal_Cell Gastric Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates H_K_ATPase H+/K+ ATPase (Proton Pump) PKA->H_K_ATPase Phosphorylates & Activates H_out H+ H_K_ATPase->H_out Pumps into Lumen K_in K+ K_in->H_K_ATPase Pumps into Cell This compound This compound This compound->H2R Blocks Nizatidine Nizatidine Nizatidine->H2R Blocks

Caption: H2 Receptor Signaling Pathway in Gastric Parietal Cells.

Experimental_Workflow_Pylorus_Ligated_Rat start Start: Fasted Rats drug_admin Administer Test Compound (this compound/Nizatidine) or Vehicle start->drug_admin anesthesia Anesthetize Rats drug_admin->anesthesia ligation Surgically Ligate Pylorus anesthesia->ligation incubation Incubation Period (e.g., 4 hours) ligation->incubation sacrifice Sacrifice Animal incubation->sacrifice collection Collect Gastric Contents sacrifice->collection analysis Analyze Gastric Juice: - Volume - pH - Total Acidity collection->analysis end End: Compare Results analysis->end

Caption: Experimental Workflow for the Pylorus-Ligated Rat Model.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. The following are representative protocols for key experiments.

In Vitro H2 Receptor Binding Assay

Objective: To determine the binding affinity of this compound and Nizatidine to the histamine H2 receptor.

Methodology:

  • Membrane Preparation: Guinea pig atrial or cortical membranes, which are rich in H2 receptors, are prepared by homogenization and centrifugation.

  • Radioligand: A radiolabeled H2 receptor antagonist, such as [3H]-tiotidine, is used as the ligand.

  • Assay: The membranes are incubated with the radioligand in the presence of varying concentrations of the test compounds (this compound or Nizatidine).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Gastric Acid Secretion Assay (Isolated Rabbit Gastric Glands)

Objective: To assess the inhibitory effect of this compound and Nizatidine on acid secretion in an ex vivo system.

Methodology:

  • Gland Isolation: Gastric glands are isolated from rabbit fundic mucosa by collagenase digestion.

  • Assay Principle: The accumulation of a weak base, [14C]-aminopyrine, is used as an index of acid secretion. In an acidic environment, aminopyrine becomes protonated and trapped within the glands.

  • Stimulation: The isolated glands are stimulated with histamine to induce acid secretion.

  • Treatment: The stimulated glands are incubated with varying concentrations of this compound or Nizatidine.

  • Measurement: The amount of [14C]-aminopyrine accumulated in the glands is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the histamine-stimulated aminopyrine accumulation (IC50) is calculated.

In Vivo Gastric Acid Secretion in the Pylorus-Ligated Rat

Objective: To evaluate the in vivo antisecretory activity of this compound and Nizatidine.

Methodology:

  • Animal Preparation: Male Wistar rats are fasted for 24 hours with free access to water.

  • Drug Administration: The test compounds (this compound or Nizatidine) or vehicle are administered, typically via intravenous (i.v.), intraperitoneal (i.p.), or oral (p.o.) routes.

  • Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pylorus is ligated to allow for the accumulation of gastric secretions.

  • Incubation: The animals are allowed to recover for a specified period (e.g., 4 hours).

  • Sample Collection: The animals are euthanized, and the stomachs are removed. The gastric contents are collected and centrifuged.

  • Analysis: The volume of the gastric juice is measured, the pH is determined, and the total acid output is quantified by titration with 0.01 N NaOH.

  • Data Analysis: The dose of the test compound that produces a 50% reduction in gastric acid secretion (ED50) is determined.

References

Validating Mifentidine's H2 Receptor Antagonism Against Known Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mifentidine's performance as a histamine H2 receptor antagonist against well-established H2 receptor agonists: Histamine and Dimaprit. The information presented is supported by experimental data to validate this compound's antagonistic properties.

Executive Summary

This compound is a potent and selective H2 receptor antagonist. Experimental data demonstrates its competitive antagonism at the H2 receptor, effectively inhibiting the physiological responses induced by known agonists such as histamine and dimaprit. This is evidenced by its affinity estimates (KB) in the nanomolar range and pA2 values indicative of a strong competitive antagonistic activity. The following sections provide a detailed comparison, experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation

The antagonistic potency of this compound against H2 receptor agonists is summarized in the table below. The data is derived from functional antagonism studies. For a competitive antagonist, the KB value is equivalent to the inhibitor constant (Ki). The Ki values from pA2 were calculated using the formula: Ki = 10-pA2 M.

AntagonistAgonistPreparationParameterValueReference
This compound -Cardiac and Gastric Mucosal H2 Receptors (in vitro)KB (Ki)20-50 nM[1]
This compound HistamineIsolated Guinea Pig AtriapA27.66[2]
This compound HistamineIsolated Guinea Pig AtriaCalculated Ki21.88 nM-
This compound DimapritIsolated Guinea Pig VentriclespA27.74[2]
This compound DimapritIsolated Guinea Pig VentriclesCalculated Ki18.20 nM-

Note: Data on the direct antagonism of Impromidine by this compound was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Schild Analysis for H2 Receptor Antagonism (Functional Assay)

This protocol outlines the determination of the pA2 value, a measure of a competitive antagonist's potency.

Objective: To determine the affinity of this compound for the H2 receptor by quantifying its ability to competitively inhibit agonist-induced responses.

Materials:

  • Isolated tissue preparation expressing H2 receptors (e.g., guinea pig right atrium).

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Isotonic transducer and recording system to measure tissue response (e.g., heart rate).

  • H2 receptor agonist stock solution (e.g., Histamine, Dimaprit).

  • This compound stock solution.

Procedure:

  • Preparation: Mount the isolated tissue in the organ bath and allow it to equilibrate under a resting tension until a stable baseline is achieved.

  • Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., Histamine) by adding increasing concentrations to the organ bath and recording the response at each concentration until a maximal response is achieved.

  • Washout: Thoroughly wash the tissue with fresh physiological salt solution to remove the agonist and allow the tissue to return to its baseline state.

  • Antagonist Incubation: Add a known concentration of this compound to the organ bath and incubate for a predetermined period to allow for equilibrium to be reached.

  • Agonist Concentration-Response Curve in the Presence of Antagonist: While in the presence of this compound, repeat the cumulative addition of the agonist to generate a second concentration-response curve.

  • Repeat with Different Antagonist Concentrations: Repeat steps 3-5 with at least two other different concentrations of this compound.

  • Data Analysis:

    • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

    • The pA2 value is the x-intercept of the Schild plot. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[3][4]

Histamine-Stimulated cAMP Accumulation Assay (Functional Assay)

This protocol describes the measurement of the inhibition of agonist-induced cyclic adenosine monophosphate (cAMP) production, a key second messenger in H2 receptor signaling.

Objective: To assess the functional antagonism of this compound at the H2 receptor by measuring its effect on histamine-stimulated intracellular cAMP levels.

Materials:

  • A cell line stably expressing the human H2 receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium and supplements.

  • Histamine stock solution.

  • This compound stock solutions at various concentrations.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Multi-well plates for cell culture and assay.

Procedure:

  • Cell Culture: Seed the H2 receptor-expressing cells in multi-well plates and grow to the desired confluency.

  • Pre-incubation with Antagonist: Replace the culture medium with a buffer containing a PDE inhibitor and various concentrations of this compound. Incubate for a specified time to allow this compound to bind to the receptors.

  • Agonist Stimulation: Add a fixed concentration of histamine (typically the EC80) to the wells to stimulate cAMP production and incubate for a defined period.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a concentration-response curve by plotting the percentage of inhibition of the histamine-induced cAMP response against the logarithm of the this compound concentration.

    • Calculate the IC50 value of this compound, which is the concentration that produces 50% of the maximal inhibition.[5][6]

In Vivo Measurement of Gastric Acid Secretion (Pylorus-Ligated Rat Model)

This protocol details the assessment of the antisecretory activity of this compound in an in vivo model.

Objective: To evaluate the in vivo efficacy of this compound in inhibiting agonist-stimulated gastric acid secretion.

Materials:

  • Male Wistar rats (fasted overnight with free access to water).

  • Anesthetic (e.g., urethane or a combination of ketamine/xylazine).

  • Surgical instruments.

  • Saline solution.

  • H2 receptor agonist (e.g., Histamine or Pentagastrin).

  • This compound solution for administration (e.g., intravenous or oral).

  • 0.1 N NaOH solution for titration.

  • pH meter.

Procedure:

  • Animal Preparation: Anesthetize the fasted rat. Make a midline abdominal incision to expose the stomach.

  • Pylorus Ligation: Ligate the pyloric end of the stomach to prevent the passage of gastric contents into the duodenum.

  • Drug Administration: Administer this compound (test group) or vehicle (control group) via the desired route (e.g., intravenously or intraduodenally).

  • Agonist Stimulation: Administer the H2 receptor agonist (e.g., subcutaneous histamine or intravenous pentagastrin) to stimulate gastric acid secretion.

  • Gastric Juice Collection: After a set period (e.g., 2-4 hours), sacrifice the animal and carefully collect the accumulated gastric juice from the stomach.

  • Analysis:

    • Centrifuge the gastric juice to remove any solid debris.

    • Measure the volume of the gastric juice.

    • Determine the total acidity by titrating an aliquot of the gastric juice with 0.1 N NaOH to a pH of 7.0.

    • Calculate the total acid output.

  • Data Comparison: Compare the total acid output in the this compound-treated group with the control group to determine the percentage of inhibition.[7][8][9]

Mandatory Visualization

H2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Histamine / Dimaprit / Impromidine H2R H2 Receptor Agonist->H2R Activates This compound This compound (Antagonist) This compound->H2R Blocks G_Protein Gαs Protein H2R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response (e.g., Gastric Acid Secretion) PKA->Response Leads to

Caption: H2 Receptor Signaling Pathway and Point of this compound Antagonism.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation cluster_data Data Analysis & Output Schild Schild Analysis (Functional Antagonism) pA2_Ki Determine pA2 and Ki values Schild->pA2_Ki cAMP_Assay cAMP Accumulation Assay (Second Messenger Modulation) IC50 Determine IC50 value cAMP_Assay->IC50 Pylorus_Ligation Pylorus-Ligated Rat Model (Gastric Acid Secretion) Inhibition Determine % Inhibition of Acid Secretion Pylorus_Ligation->Inhibition Comparison Compare this compound's Potency Against Known Agonists pA2_Ki->Comparison IC50->Comparison Inhibition->Comparison

Caption: Experimental Workflow for Validating H2 Receptor Antagonism.

References

Cross-Validation of Mifentidine's Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-species validation of Mifentidine's effects, comparing its performance against other H2-receptor antagonists. Detailed experimental data and protocols are presented to support future research and development in gastric acid secretion modulation.

This compound, a potent and selective histamine H2-receptor antagonist, has demonstrated significant antisecretory and anti-ulcer properties across various animal models. This guide synthesizes key experimental findings, offering a comparative analysis of this compound's efficacy in rats, dogs, and guinea pigs, alongside established H2-receptor antagonists such as cimetidine and ranitidine.

Unveiling the Mechanism: H2-Receptor Antagonism

This compound exerts its pharmacological effects by competitively blocking histamine at the H2-receptors located on the parietal cells of the stomach lining.[1] This action inhibits the production of gastric acid, a key factor in the pathophysiology of peptic ulcers and related conditions. The signaling pathway illustrates how H2-receptor antagonists like this compound intervene in the acid secretion process.

H2_Receptor_Signaling_Pathway cluster_parietal_cell Parietal Cell Histamine Histamine H2R H2-Receptor Histamine->H2R AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes This compound This compound This compound->H2R Blocks caption Histamine H2-Receptor Signaling Pathway for Gastric Acid Secretion Shay_Rat_Workflow Start Fast rats for 24 hours (water ad libitum) Anesthesia Anesthetize rats Start->Anesthesia Ligation Ligate the pylorus of the stomach Anesthesia->Ligation Administration Administer test compound (e.g., this compound) or vehicle Ligation->Administration Incubation Allow gastric juice to accumulate for 4-5 hours Administration->Incubation Sacrifice Euthanize rats Incubation->Sacrifice Collection Collect gastric contents Sacrifice->Collection Analysis Measure volume, pH, and total acidity of gastric juice Collection->Analysis caption Experimental Workflow for the Shay Rat Model

References

A Comparative Analysis of the Side Effect Profiles of Mifentidine and Ranitidine: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the safety profiles of the H2 receptor antagonists Mifentidine and ranitidine, supported by available clinical and preclinical data.

This guide provides a comprehensive comparative analysis of the side effect profiles of two histamine H2 receptor antagonists, this compound and ranitidine. While ranitidine has been extensively studied and widely used clinically for decades, this compound is a newer agent with a more limited but promising clinical profile. This document aims to equip researchers, scientists, and drug development professionals with a concise overview of the available safety data for both compounds, facilitating informed decisions in research and development.

Executive Summary

Ranitidine, a cornerstone in the treatment of acid-related gastrointestinal disorders, has a well-established and generally favorable safety profile based on extensive clinical trials and post-marketing surveillance.[1][2] Its side effects are typically mild and infrequent. This compound, a potent and long-acting H2 receptor antagonist, has also demonstrated a good safety profile in the available clinical studies, with one direct comparative trial against ranitidine reporting no clinically significant adverse effects.[3] However, the volume of safety data for this compound is considerably smaller than for ranitidine, a crucial factor for consideration in drug development.

Comparative Side Effect Profile

The following table summarizes the known side effect profiles of this compound and ranitidine based on available data. It is important to note that the data for ranitidine is derived from a much larger patient population and a longer period of clinical use.

Side Effect CategoryThis compoundRanitidine
Overall Incidence of Adverse Events In a comparative study with ranitidine, no clinically significant adverse effects were detected.[3] Laboratory values showed minimal, clinically insignificant, and reversible changes.[3]In a review of 189 controlled clinical trials involving over 26,000 patients, the overall incidence of adverse events was 20%, which was lower than the 27% reported for placebo.[1]
Common Side Effects Specific data on the frequency of common side effects is limited.Headache, dizziness, constipation, and diarrhea are among the most frequently reported, with an incidence of less than 2%, similar to placebo.[2][4]
Serious Adverse Events No serious adverse events were reported in the key comparative clinical trial.[3]Serious adverse events are rare.[2][4] These can include hepatotoxicity, hematological changes (like thrombocytopenia), and cardiovascular effects, particularly after rapid intravenous administration.[2][5]
Central Nervous System (CNS) Effects Data on CNS effects are not extensively reported in available clinical trials.Neuropsychiatric complications such as confusion, disorientation, and hallucinations have been reported, primarily in elderly or critically ill patients.[2]
Cardiovascular Effects Preclinical studies in dogs showed this compound to be free of cardiovascular effects on blood pressure and heart rate at doses exceeding those needed for acid suppression.Cardiovascular side effects are extremely rare with oral administration (estimated at 1 in 1 million patients) and may include bradycardia and atrioventricular block, especially with rapid intravenous injection.[2]
Hepatic Effects Minimal and clinically insignificant changes in laboratory values, including liver function tests, were observed in a comparative trial.[3]Transient and asymptomatic elevations in liver enzymes have been reported in a small percentage of patients.[2] Clinically apparent liver injury is rare.[2]

Mechanism of Action and Signaling Pathway

Both this compound and ranitidine are competitive and reversible antagonists of the histamine H2 receptor located on the basolateral membrane of gastric parietal cells. By blocking this receptor, they inhibit the binding of histamine, which in turn prevents the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). This leads to a reduction in the activity of the H+/K+-ATPase proton pump, ultimately decreasing the secretion of gastric acid.

G cluster_ECF Extracellular Fluid cluster_ParietalCell Parietal Cell Histamine Histamine H2_Receptor Histamine H2 Receptor Histamine->H2_Receptor Binds to AC Adenylyl Cyclase H2_Receptor->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+-ATPase (Proton Pump) PKA->Proton_Pump Activates H_ion H+ Proton_Pump->H_ion Secretes Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen into Mifentidine_Ranitidine This compound / Ranitidine Mifentidine_Ranitidine->H2_Receptor Blocks

Caption: Signaling pathway of this compound and ranitidine in gastric parietal cells.

Experimental Protocols

Detailed experimental protocols for the clinical trials involving this compound are not extensively published. However, the available information from a key comparative study provides an overview of the methodology used.

Comparative Clinical Trial of this compound and Ranitidine in Duodenal Ulcer

  • Study Design: A randomized, double-blind study was conducted to compare the efficacy and safety of this compound with ranitidine in patients with acute duodenal ulcer.[3]

  • Patient Population: The study enrolled 60 patients with endoscopically confirmed acute duodenal ulcers.[3]

  • Treatment Regimen:

    • This compound group: 20 mg administered at night.[3]

    • Ranitidine group: 300 mg administered at night.[3]

  • Duration of Treatment: The treatment period was 4 weeks.[3]

  • Concomitant Medication: Antacid tablets were permitted for pain relief as needed.[3]

  • Efficacy Assessment: The primary efficacy endpoint was the healing rate of the duodenal ulcer, assessed by endoscopy at the end of the 4-week treatment period.[3]

  • Safety Assessment: Safety was evaluated through the monitoring and recording of any adverse effects reported by the patients. Laboratory tests were also conducted to monitor for any changes in hematological and biochemical parameters.[3]

G Start Start Patient_Screening Patient Screening (Endoscopically confirmed duodenal ulcer, n=60) Start->Patient_Screening Randomization Randomization Patient_Screening->Randomization Mifentidine_Group This compound Group (20 mg at night) Randomization->Mifentidine_Group Ranitidine_Group Ranitidine Group (300 mg at night) Randomization->Ranitidine_Group Treatment_Period 4-Week Treatment Period Mifentidine_Group->Treatment_Period Ranitidine_Group->Treatment_Period Endpoint_Assessment Endpoint Assessment (Endoscopy, Adverse Event Monitoring, Lab Tests) Treatment_Period->Endpoint_Assessment Data_Analysis Data Analysis (Healing Rate, Safety Profile) Endpoint_Assessment->Data_Analysis End End Data_Analysis->End

Caption: Workflow of the comparative clinical trial of this compound and ranitidine.

Conclusion

Both this compound and ranitidine are effective H2 receptor antagonists with favorable safety profiles. Ranitidine's safety is well-documented through extensive clinical use and numerous studies, establishing it as a well-tolerated drug. While the clinical data for this compound is more limited, the available evidence, including a direct comparison with ranitidine, suggests that it is also a safe and well-tolerated compound. For drug development professionals, the promising safety profile of this compound, coupled with its potency and long duration of action, warrants further investigation in larger and more diverse patient populations to fully characterize its side effect profile relative to established therapies like ranitidine. The lack of significant adverse effects in its initial clinical trials is a positive indicator for its potential as a therapeutic agent.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Mifentidine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the histamine H2-receptor antagonist, mifentidine, is paramount for laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential procedural steps derived from the safety profiles of structurally and functionally similar histamine H2-receptor antagonists, such as cimetidine and famotidine. A thorough risk assessment should always precede any disposal activities.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to consult your institution's chemical safety officer and review the safety data sheets of analogous compounds. Based on the information available for cimetidine and famotidine, this compound should be handled with standard laboratory PPE.

Recommended Personal Protective Equipment:

  • Eye Protection: Safety glasses or goggles should be worn to prevent accidental eye contact.

  • Hand Protection: Chemical-resistant gloves are necessary to avoid skin contact.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent contamination of personal attire.

Step-by-Step Disposal Procedure

The following procedure is a general guideline. Always adhere to your local, state, and federal regulations for pharmaceutical waste disposal.

  • Risk Assessment: Evaluate the risks associated with the quantity and form of this compound to be disposed of.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.

  • Containerization:

    • Place solid this compound waste in a clearly labeled, sealed container.

    • For solutions, use a labeled, leak-proof container.

  • Labeling: The waste container must be labeled with the chemical name ("this compound"), the appropriate hazard warnings (if any are determined through risk assessment), and the accumulation start date.

  • Storage: Store the sealed waste container in a designated, secure waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed chemical waste management contractor. Ensure the contractor is aware of the nature of the waste.

Important Considerations:

  • Spill Management: In the event of a spill, contain the material to prevent it from entering drains or waterways. For solid spills, carefully sweep or vacuum the material into a suitable disposal container. For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.

  • Environmental Protection: Avoid releasing this compound into the environment. While not classified as a hazardous transport good, responsible disposal is essential to prevent environmental contamination[1].

Quantitative Data for Structurally Similar Compounds

As a proxy for this compound, the following table summarizes key quantitative data for famotidine, another histamine H2-receptor antagonist. This information is intended to provide a general understanding of the toxicological profile of this class of compounds.

PropertyValue (Famotidine)Reference
Oral LD50 (Rat) 4049 mg/kgCarnegie Pharmaceuticals SDS[2]
Carcinogenic Potential No evidence of carcinogenic potentialCarnegie Pharmaceuticals SDS[2]

Experimental Protocol for Safe Handling and Disposal of Non-Hazardous Pharmaceutical Powders

This protocol outlines the standard operating procedure for the handling and disposal of a non-hazardous pharmaceutical powder like this compound in a laboratory setting.

  • Preparation:

    • Designate a specific area for handling the compound, preferably in a ventilated enclosure or on a bench with local exhaust ventilation.

    • Assemble all necessary PPE and disposal materials before beginning work.

  • Handling:

    • Weigh and handle the solid compound carefully to minimize dust generation.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Decontamination:

    • Clean all contaminated surfaces with an appropriate solvent and dispose of the cleaning materials as chemical waste.

    • Wash hands thoroughly after handling the compound.

  • Disposal of Empty Containers:

    • Rinse empty containers with a suitable solvent three times.

    • Dispose of the rinsate as chemical waste.

    • Deface the label on the empty container before placing it in the appropriate recycling or trash receptacle, as per institutional guidelines.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

MifentidineDisposal start Start: this compound Waste Generated risk_assessment Conduct Risk Assessment (Consult SDS of similar compounds) start->risk_assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe containerize Segregate and Place in Labeled, Sealed Container ppe->containerize is_hazardous Is Waste Deemed Hazardous by Local Regulations? hazardous_disposal Dispose as Hazardous Pharmaceutical Waste via Licensed Contractor is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose as Non-Hazardous Pharmaceutical Waste via Licensed Contractor is_hazardous->non_hazardous_disposal No end End: Disposal Complete hazardous_disposal->end non_hazardous_disposal->end store Store in Designated Waste Accumulation Area containerize->store store->is_hazardous

Caption: this compound Disposal Workflow. This diagram outlines the procedural steps for the safe and compliant disposal of this compound waste in a laboratory setting.

References

Navigating the Safe Handling of Mifentidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Mifentidine, a histamine H2-receptor antagonist. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, this document outlines recommended personal protective equipment (PPE), handling procedures, and disposal plans based on general laboratory safety protocols for non-volatile chemical compounds and information on the H2 receptor antagonist class.

Personal Protective Equipment (PPE)

When handling this compound in a research setting, adherence to standard laboratory safety protocols is crucial. The following table summarizes the recommended PPE for handling this and other similar chemical compounds.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesStandard laboratory grade. Should be worn at all times when handling the compound or contaminated surfaces. Change gloves immediately if contaminated, punctured, or torn.
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn to protect against accidental splashes or airborne particles.
Body Protection Laboratory CoatA standard, long-sleeved lab coat should be worn to protect skin and clothing from contamination.
Respiratory Protection Not Generally RequiredFor handling small quantities of non-volatile powder in a well-ventilated area, respiratory protection is typically not necessary. If significant aerosolization is anticipated, a risk assessment should be conducted to determine if a dust mask or respirator is needed.

Operational Plans for Handling this compound

General Handling:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form of the compound.

  • Avoid direct contact with skin, eyes, and clothing.

  • Minimize the creation of dust when handling the solid form.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Spill Response:

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination. The following workflow outlines the general procedure for a chemical spill.

Spill_Response cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal Disposal alert Alert others in the area evacuate Evacuate immediate area if necessary alert->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain cleanup Clean up the spill using appropriate materials contain->cleanup decontaminate Decontaminate the area cleanup->decontaminate collect Collect waste in a labeled, sealed container decontaminate->collect dispose Dispose of as hazardous waste collect->dispose

Figure 1: General workflow for responding to a chemical spill in a laboratory setting.

Disposal Plan

Proper disposal of unused or waste this compound is critical to prevent environmental contamination and accidental exposure. Follow these steps for safe disposal:

  • Collection: Collect waste this compound, including any contaminated materials (e.g., gloves, absorbent pads), in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Consult Regulations: Refer to your institution's and local environmental regulations for chemical waste disposal. Chemical waste disposal procedures can vary significantly.

  • Waste Management: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols

Due to the safety-focused nature of this inquiry, no specific experimental protocols involving this compound were cited or reviewed. Researchers should consult peer-reviewed scientific literature for detailed methodologies related to their specific area of investigation.

Disclaimer: The information provided in this document is intended as a guide for trained laboratory professionals and is based on general safety principles. As no specific MSDS for this compound was found, a thorough risk assessment should be conducted by the user before handling this compound. Always consult your institution's safety protocols and EHS office for specific guidance.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mifentidine
Reactant of Route 2
Mifentidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.